molecular formula C5H11NO B3030679 3-(Methoxymethyl)azetidine CAS No. 942400-33-1

3-(Methoxymethyl)azetidine

Cat. No.: B3030679
CAS No.: 942400-33-1
M. Wt: 101.15
InChI Key: YUBXINNQKJTNES-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)azetidine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(methoxymethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBXINNQKJTNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660895
Record name 3-(Methoxymethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942400-33-1
Record name 3-(Methoxymethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Methoxymethyl)azetidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methoxymethyl)azetidine: Chemical Properties, Synthesis, and Structural Utility in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

This compound (CAS: 942308-06-7 for HCl salt) represents a high-value "sp³-rich" building block in modern medicinal chemistry. As a constrained, four-membered heterocycle, it serves as a critical bioisostere for larger saturated rings like pyrrolidine, piperidine, and morpholine.

Its structural significance lies in three key areas:

  • Lipophilicity Modulation: The methoxymethyl side chain provides a polar ether handle (H-bond acceptor) without introducing a hydrogen bond donor, allowing for precise tuning of LogD/LogP.

  • Vector Positioning: The azetidine ring creates a distinct exit vector compared to 5- or 6-membered rings, often altering the trajectory of substituents to access novel binding pockets.

  • Metabolic Stability: By reducing the lipophilicity of the parent scaffold and removing labile benzylic/allylic oxidation sites often found in larger rings, it frequently enhances metabolic half-life (

    
    ).
    

Physicochemical Profile

The following data aggregates experimental and computed properties for the free base and its common hydrochloride salt form.

PropertyValue / DescriptionContext
Molecular Formula

Free Base
Molecular Weight 101.15 g/mol Free Base
MW (HCl Salt) 137.61 g/mol Standard Reagent Form
Boiling Point ~140–145 °C (Predicted)Volatile as free base
pKa (Conjugate Acid) ~10.5 – 11.0Strongly basic secondary amine
LogP (Computed) -0.2 to 0.1Hydrophilic / Low Lipophilicity
TPSA 21.3 ŲGood membrane permeability range
Ring Strain ~25.4 kcal/molHigh reactivity for ring-opening if activated
Appearance Pale yellow viscous oil (Free base)Hygroscopic white/off-white solid (HCl salt)

Structural Geometry & Conformational Analysis

Unlike the planar representation often seen in 2D sketches, the azetidine ring is puckered . This puckering is critical for understanding how the 3-methoxymethyl substituent projects in 3D space.

  • Puckering Angle: The ring deviates from planarity by approximately 30°–35°.

  • Inversion Barrier: The energy barrier for ring inversion is low (~1.3 kcal/mol), allowing rapid equilibration between conformers at physiological temperature.

  • Substituent Orientation: The 3-methoxymethyl group prefers the equatorial orientation to minimize transannular steric interactions, though the low barrier means the axial conformer is accessible upon binding.

Diagram 1: Conformational Dynamics

AzetidineConformation cluster_0 Conformational Equilibrium ConfA Conformer A (Equatorial-like) Lower Energy TS Transition State (Planar) ~1.3 kcal/mol Barrier ConfA->TS Ring Inversion ConfB Conformer B (Axial-like) Higher Energy Impact Implication: Rapid interconversion allows induced fit binding. ConfB->Impact TS->ConfB

Caption: The azetidine ring undergoes rapid "butterfly" inversion. The 3-methoxymethyl group oscillates between pseudo-equatorial and pseudo-axial orientations.

Synthetic Pathways

The synthesis of this compound is most reliably achieved via the modification of 1-Boc-3-(hydroxymethyl)azetidine , a commercially available precursor. This route avoids the handling of highly toxic epichlorohydrin or unstable azetidine free bases until the final step.

Diagram 2: Synthetic Workflow

SynthesisRoute Start 1-Boc-3-(hydroxymethyl)azetidine (Starting Material) Step1 Step 1: O-Methylation Reagents: NaH, MeI, THF Temp: 0°C to RT Start->Step1 Deprotonation & Alkylation Inter Intermediate: 1-Boc-3-(methoxymethyl)azetidine Step1->Inter Yield: ~85-95% Step2 Step 2: N-Deprotection Reagents: 4M HCl in Dioxane or TFA/DCM Inter->Step2 Acidic Cleavage Product Product: This compound HCl (Target) Step2->Product Precipitation & Filtration

Caption: Two-step synthesis from N-Boc-3-hydroxymethylazetidine. Step 1 locks the ether; Step 2 liberates the amine salt.

Detailed Experimental Protocols

Safety Warning: Azetidines are potential skin irritants and sensitizers. Methyl iodide (MeI) is a potent alkylating agent and suspected carcinogen. Perform all operations in a fume hood.

Protocol A: Synthesis of 1-Boc-3-(methoxymethyl)azetidine
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

  • Solvation: Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq, e.g., 5.0 mmol) in anhydrous THF (20 mL). Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of

    
     gas will occur. Stir at 0 °C for 30 minutes.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).

  • Workup: Quench carefully with saturated

    
     (aq). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc intermediate as a colorless oil.

Protocol B: Deprotection to Hydrochloride Salt
  • Dissolution: Dissolve the N-Boc intermediate from Protocol A in minimal Dichloromethane (DCM) or 1,4-Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) at 0 °C.

  • Completion: Stir at RT for 2–4 hours. A white precipitate often forms.

  • Isolation:

    • If solid precipitates: Filter and wash with cold ether.

    • If no precipitate:[1] Concentrate to dryness, triturate with diethyl ether/pentane to induce solidification.

  • Yield: The resulting This compound hydrochloride is obtained as a hygroscopic white solid.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

The this compound moiety is frequently used to replace:

  • Morpholine: Retains the ether oxygen (acceptor) but reduces molecular weight and changes the vector.

  • 3-Methoxy-pyrrolidine: Increases metabolic stability by removing the labile C-H bonds adjacent to the nitrogen in the 5-membered ring.

  • Piperidine: Reduces lipophilicity (LogP) significantly, improving aqueous solubility.

Metabolic Stability Rationale

Azetidines generally show improved metabolic stability over pyrrolidines due to:

  • Ring Strain: The high ionization potential of the nitrogen lone pair (due to s-character in the strained ring) can reduce N-oxidation rates.

  • Steric Bulk: The 3-substituent shields the ring carbons from oxidative metabolism (P450 hydroxylation).

Diagram 3: Bioisosteric Comparison

Bioisostere Morpholine Morpholine LogP: -0.86 High Solubility Metabolically Labile Azetidine This compound LogP: -0.2 High Solubility Metabolically Stable Morpholine->Azetidine Optimization Step Benefit Benefits: - Lower MW - Novel Exit Vector - Reduced Clearance Azetidine->Benefit

Caption: Transitioning from Morpholine to the Azetidine scaffold often retains polarity while improving metabolic profile.

Handling & Storage

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Stability: The free base is prone to polymerization or ring-opening if heated or stored for long periods without solvent. Always generate the free base in situ immediately before use in coupling reactions.

  • Incompatibility: Avoid strong nucleophiles that might trigger ring-opening (though 3-substitution generally stabilizes the ring against nucleophilic attack compared to unsubstituted azetidine).

References

  • PubChem. this compound hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • Sirenko, V., et al. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[3] RSC Organic & Biomolecular Chemistry. Available at: [Link]

  • Lowe, D. (2016). Azetidines in Drug Discovery.[4][5][6] In the Pipeline (Science/AAAS). Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[7] (Cited for comparative ring strain and physicochemical logic). Available at: [Link]

Sources

Potential applications of 3-(Methoxymethyl)azetidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Fragment to Lead: Leveraging the Azetidine Switch for Physicochemical Optimization

Executive Summary

In the modern "Escape from Flatland" era of drug discovery, 3-(Methoxymethyl)azetidine (3-MMA) has emerged as a high-value building block. It serves as a strategic bioisostere for morpholine, piperidine, and cyclohexyl moieties. By introducing the strained,


-rich azetidine core, 3-MMA offers a dual advantage: it rigidifies the molecular scaffold to minimize entropic penalties upon binding, while the methoxymethyl side chain provides a precise vector for hydrogen bond acceptance without the permeability liabilities often associated with free hydroxyl donors.

This guide details the physicochemical rationale, synthetic accessibility, and application strategies for integrating 3-MMA into lead optimization programs.

Physicochemical Profile & Mechanistic Rationale[1][2][3]

The "Azetidine Anomaly"

Unlike its larger homologs (pyrrolidine, piperidine), the azetidine ring possesses unique geometric constraints.

  • Ring Strain: ~26 kcal/mol. This strain prevents the "chair" or "boat" flippability seen in six-membered rings, locking the 3-substituent into a pseudo-equatorial orientation.

  • Pucker Angle: The ring is not planar; it puckers at approximately

    
    . This creates a distinct exit vector for the methoxymethyl group, often projecting it into solvent-exposed regions or specific sub-pockets that planar aromatic rings cannot access.
    
  • Basicity (

    
    ):  The parent azetidine has a 
    
    
    
    of ~11.3. However, the inductive effect of the 3-methoxymethyl group (an electron-withdrawing ether) slightly lowers this, typically into the 9.5–10.5 range, making it ideal for lysosomal trapping (volume of distribution benefits) while remaining protonated at physiological pH for solubility.
Comparative Metrics (The Bioisosteric Switch)

The following table illustrates the theoretical shift in properties when replacing a standard morpholine group with 3-MMA in a hypothetical lead compound.

PropertyMorpholine AnalogThis compound AnalogImpact
Fsp3 (Fraction sp3) ModerateHighImproved solubility & metabolic stability.
LogD (7.4) Baseline-0.5 to -1.0 shiftReduced lipophilicity; lower clearance risk.
H-Bond Donors 00 (if N-capped) / 1 (if NH)Maintained permeability (no new donors).
H-Bond Acceptors 1 (Ether) + 1 (Amine)1 (Ether) + 1 (Amine)Preserved interaction potential.
Ligand Efficiency BaselineHigherLower MW with maintained potency.

Synthetic Accessibility & Protocols

The synthesis of 3-MMA is robust, typically proceeding from the commercially available 1-Boc-3-azetidinecarboxylic acid. This route avoids the handling of hazardous epichlorohydrin precursors used in older methods.

Synthetic Workflow Visualization

SynthesisPath Start 1-Boc-3-azetidine carboxylic acid Inter1 1-Boc-3-(hydroxymethyl) azetidine Start->Inter1 Reduction (BH3·THF or LiAlH4) Inter2 1-Boc-3-(methoxymethyl) azetidine Inter1->Inter2 O-Methylation (NaH, MeI) Final This compound (TFA or HCl Salt) Inter2->Final Deprotection (TFA/DCM or HCl/Dioxane)

Caption: Step-wise synthesis of this compound from acid precursor.

Detailed Experimental Protocol

Step 1: Reduction to Alcohol

  • Reagents: 1-Boc-3-azetidinecarboxylic acid (1.0 eq),

    
     (1M solution, 3.0 eq).
    
  • Procedure: Dissolve the starting acid in anhydrous THF under

    
     at 
    
    
    
    . Add borane dropwise. Allow to warm to RT and stir for 16h.
  • Quench: Cool to

    
    , carefully add MeOH (gas evolution). Concentrate in vacuo.
    
  • Workup: Partition between EtOAc and saturated

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Typically >90% (Colorless oil).

Step 2: O-Methylation (The Critical Step) Rationale: Using Sodium Hydride (NaH) ensures complete deprotonation of the primary alcohol before introducing the methylating agent, preventing N-quaternization issues if the Boc group is labile (though Boc is generally stable here).

  • Reagents: Alcohol intermediate (1.0 eq), NaH (60% dispersion, 1.5 eq), Methyl Iodide (MeI) (1.2 eq), anhydrous THF.

  • Procedure: Suspend NaH in THF at

    
    . Add the alcohol (dissolved in THF) dropwise. Stir 30 min for anion formation. Add MeI dropwise. Stir at RT for 4h.
    
  • Validation: Monitor by TLC or LCMS (Shift in retention time, no mass change visible if ionizing by ES+ for Boc-only species, but NMR confirms O-Me singlet at ~3.3 ppm).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Stir intermediate in acid solution for 2h at RT. Concentrate to dryness.

  • Product: Isolated as the hydrochloride or trifluoroacetate salt, ready for coupling.

Medicinal Chemistry Applications

The "Solubility Anchor" Strategy

In kinase inhibitor discovery, solvent-exposed regions are often tolerated but require solubilizing groups. The this compound moiety acts as a superior "anchor" compared to the ubiquitous N-methylpiperazine.

  • Mechanism: The ether oxygen accepts hydrogen bonds from water, disrupting the hydration shell less than a hydrophobic cyclohexyl group, while the azetidine amine (when coupled) provides a protonatable center.

  • Application: Use 3-MMA in

    
     reactions with chloropyrimidines or quinazolines.
    
Bioisosteric Replacement Workflow

The following decision tree illustrates when to deploy 3-MMA during Lead Optimization.

DecisionTree Problem Lead Compound Issue MetaStab Low Metabolic Stability? Problem->MetaStab Solubility Low Solubility? Problem->Solubility Potency Low Potency? Problem->Potency Azetidine Apply Azetidine Switch (Replace Piperidine/Morpholine) MetaStab->Azetidine Yes (Reduce lipophilicity) Solubility->Azetidine Yes (Lower LogD) MMA Use this compound Azetidine->MMA Need H-Bond Acceptor? Result Outcome: Lower LogD, Higher Fsp3, Rigidified Vector MMA->Result

Caption: Decision logic for deploying 3-MMA in Lead Optimization.

Case Study: Triple Reuptake Inhibitors

Research into Triple Reuptake Inhibitors (TRIs) for depression has utilized 3-substituted azetidines to replace flexible propyl-amine chains.

  • Challenge: Flexible chains suffered from rapid oxidative metabolism (CYP450).

  • Solution: Constraining the amine into an azetidine ring reduced the number of rotatable bonds.

  • Role of Methoxymethyl: In analogs where a 3-alkoxy group was present, the methoxymethyl variant maintained affinity for SERT/NET/DAT transporters while improving the pharmacokinetic profile (longer half-life) compared to the free alcohol or larger ether homologs [1, 2].

References

  • Recent advances in the synthesis and reactivity of azetidines. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification. Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry (Taylor & Francis) URL:[1][Link][1]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Stability Context) Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Azetidines of pharmacological interest. Source: Archiv der Pharmazie (PubMed) URL:[Link]

Sources

Methodological & Application

Synthetic route to N-protected 3-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: A-0087

Topic: Synthetic Route to N-Protected 3-(Methoxymethyl)azetidine

For: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a valuable building block in contemporary medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] This document provides a detailed, experience-driven guide to a reliable and scalable synthetic route for N-protected this compound. We will focus on the N-Boc (tert-butoxycarbonyl) protected variant, a commonly utilized intermediate due to the stability and straightforward deprotection of the Boc group. The described methodology centers on the Williamson ether synthesis, a classic and robust C-O bond-forming reaction. This application note offers not just a step-by-step protocol but also delves into the rationale behind experimental choices, potential challenges, and troubleshooting strategies to ensure successful synthesis.

Introduction: The Significance of the Azetidine Moiety

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[2][3] Their strained ring system imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine ring can favorably modulate properties like lipophilicity and aqueous solubility. The 3-substituted azetidine motif, in particular, serves as a versatile scaffold for introducing diverse functionalities. Specifically, the 3-(methoxymethyl) substituent can act as a hydrogen bond acceptor and improve metabolic stability by blocking a potential site of oxidation.

This guide outlines a two-step synthetic sequence commencing from the commercially available N-Boc-3-hydroxyazetidine. The core transformation is a Williamson ether synthesis to introduce the methyl ether functionality.

Overall Synthetic Strategy

The chosen synthetic pathway is designed for efficiency, reliability, and scalability. It leverages readily available starting materials and well-established reaction chemistry.

G A N-Boc-3-hydroxyazetidine B N-Boc-3-(methoxymethyl)azetidine A->B  Williamson Ether Synthesis (NaH, MeI, THF) C Deprotection (Optional) B->C  Acidic Conditions (e.g., TFA or HCl) D This compound C->D

Figure 1. Overall synthetic workflow for N-protected this compound.

Expertise & Experience: Rationale for Method Selection

The selection of the Williamson ether synthesis for the key C-O bond formation is deliberate. This SN2 reaction, involving an alkoxide and an alkyl halide, is a high-yielding and well-understood transformation.[4][5][6][7]

  • Choice of Base: Sodium hydride (NaH) is employed to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine. NaH is a strong, non-nucleophilic base, ensuring a clean and irreversible deprotonation to form the corresponding alkoxide.[5] The use of a non-nucleophilic base is critical to avoid competing side reactions.

  • Choice of Methylating Agent: Methyl iodide (MeI) is an excellent electrophile for this SN2 reaction due to the good leaving group ability of iodide and the minimal steric hindrance of the methyl group.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an aprotic polar solvent that effectively solvates the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion. Its relatively low boiling point also facilitates removal during workup.

  • Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the azetidine nitrogen.[8] It is stable to the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to furnish the free secondary amine if required for subsequent transformations.[9]

Detailed Experimental Protocols

Synthesis of tert-butyl this compound-1-carboxylate (N-Boc-3-(methoxymethyl)azetidine)

Materials:

Reagent/SolventGradeSupplier
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate≥95%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Methyl iodide (MeI)≥99%, stabilizedCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)ACS ReagentIn-house preparation
Ethyl acetate (EtOAc)ACS ReagentCommercially Available
Brine (Saturated aqueous NaCl)ACS ReagentIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)ACS ReagentCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 g, 30.0 mmol, 1.5 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF (100 mL) via cannula. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3.74 g, 20.0 mmol, 1.0 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.

    • Expert Insight: Slow addition is crucial to control the evolution of hydrogen gas. The reaction mixture will become cloudy as the sodium alkoxide precipitates.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 mL, 24.0 mmol, 1.2 equivalents) dropwise.

    • Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes).

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution (20 mL) dropwise to consume any unreacted NaH.

  • Workup: Add water (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the title compound as a colorless oil.

Expected Yield: 85-95%

Characterization Data (Representative):

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 4.10 (t, J = 7.8 Hz, 2H), 3.65 (t, J = 7.8 Hz, 2H), 3.35 (s, 3H), 3.30 (d, J = 6.2 Hz, 2H), 2.85-2.75 (m, 1H), 1.45 (s, 9H).
¹³C NMR (101 MHz, CDCl₃)δ 156.9, 80.0, 75.1, 59.2, 53.4, 34.8, 28.6.
Mass Spec (ESI) m/z 202.1 [M+H]⁺
Deprotection of N-Boc-3-(methoxymethyl)azetidine (Optional)

Materials:

Reagent/SolventGradeSupplier
tert-butyl this compound-1-carboxylateAs synthesized aboveN/A
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)ACS ReagentCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS ReagentIn-house preparation
1 M Sodium hydroxide (NaOH)ACS ReagentIn-house preparation

Procedure:

  • Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate (2.01 g, 10.0 mmol) in dichloromethane (20 mL) in a round-bottom flask at room temperature.

  • Acid Addition: Add trifluoroacetic acid (7.7 mL, 100 mmol, 10 equivalents) dropwise.

  • Reaction Progression: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in water (20 mL) and cool to 0 °C. Carefully basify the solution to pH > 12 with 1 M NaOH. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a free base. The product is often used directly in the next step without further purification.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the methylation reaction stalls, it could be due to insufficient deprotonation (wet THF or glassware) or inactive NaH. Ensure all reagents and equipment are scrupulously dry. A slight excess of NaH and MeI can be added if necessary.

  • Low Yield: Poor recovery after workup may be due to the volatility of the deprotected product. Care should be taken during concentration steps. Extraction at a higher pH (>12) is crucial to ensure the amine is in its free base form for efficient extraction into the organic layer.

  • Side Reactions: While the Williamson ether synthesis is generally clean, potential side reactions are minimal with the chosen reagents. Using a stronger, more sterically hindered base is unnecessary and could lead to elimination pathways if other electrophiles were used.

Conclusion

The synthetic route detailed herein provides a robust and reproducible method for the preparation of N-Boc-3-(methoxymethyl)azetidine, a key intermediate for the synthesis of more complex molecules in drug discovery programs. The protocol is straightforward, high-yielding, and amenable to scale-up. The insights provided into the rationale and potential pitfalls are intended to equip researchers with the necessary information for successful and efficient synthesis.

References

  • BenchChem. (n.d.). Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide.
  • Di Micco, S., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central.
  • Uesugi, S., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Friggola, J., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Reddy, K. S., et al. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
  • Fisher, A. D., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Stammer, C. H. (1990). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Jamison, C. R., & Organ, M. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Fang, Z., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Nature.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • N/A. (n.d.). Williamson Ether Synthesis.
  • Organic Syntheses Procedure. (n.d.). azetidine.
  • Sigma-Aldrich. (n.d.). tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • N/A. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

Sources

Use of 3-(Methoxymethyl)azetidine in parallel synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3-(Methoxymethyl)azetidine in Parallel Medicinal Chemistry

Abstract

This guide details the strategic application of This compound (CAS: 942308-06-7, HCl salt) as a high-value building block in parallel synthesis.[1] In modern drug discovery, the "escape from flatland" initiative prioritizes saturated heterocycles over planar aromatics to improve physicochemical properties.[1] The this compound scaffold offers a unique combination of high basicity (pKa ~10.0–10.5), low lipophilicity (LogP < 0), and a compact vector for exploring polar interactions via the ether linkage. This document provides validated protocols for amide coupling, S_NAr diversification, and reductive amination, specifically optimized for high-throughput (96-well) formats.

Introduction: The Azetidine Advantage

The transition from six-membered rings (piperidines) to four-membered rings (azetidines) is a proven strategy in "scaffold hopping" to resolve metabolic liabilities and solubility issues.[1]

  • Metabolic Stability: Azetidines often show reduced oxidative clearance compared to pyrrolidines and piperidines due to the higher ionization potential of the strained nitrogen lone pair.[1]

  • LogD Modulation: The 3-(methoxymethyl) substituent provides a "magic methyl" effect—a slight increase in lipophilicity compared to the naked azetidine, balancing permeability while maintaining high aqueous solubility.[1]

  • Vector Exploration: The methoxymethyl group projects into a distinct spatial region compared to 3-methoxy or 3-methyl analogs, allowing for precise probing of binding pockets.[1]

Physicochemical Comparison

The following table highlights why this compound is a superior choice for lowering lipophilicity without sacrificing basicity.

PropertyPiperidinePyrrolidineThis compoundImpact on Drug Design
Ring Size 6-membered5-membered4-membered Reduced molecular weight; compact shape.[1]
pKa (Conj. Acid) ~11.2~11.3~10.2 (Est.) Retains basicity for solubility; slightly lower pKa may reduce lysosomal trapping.
LogP ~0.84~0.46< 0 Significant reduction in lipophilicity (lowers LogD).
Ring Strain ~0 kcal/mol~6 kcal/mol~25 kcal/mol High strain drives reactivity; stable under standard coupling conditions.
Hybridization sp³sp³sp³ Increases Fsp³ fraction; improves solubility/selectivity.[1]

Visualizing the Strategic Landscape

The following diagram illustrates the decision logic for selecting the this compound scaffold versus traditional alternatives.

AzetidineStrategy Start Lead Optimization Issue HighLogD High Lipophilicity (LogD > 3) Start->HighLogD MetabStab High Metabolic Clearance Start->MetabStab Solubility Poor Aqueous Solubility Start->Solubility Decision Scaffold Hop Strategy HighLogD->Decision MetabStab->Decision Solubility->Decision Piperidine Piperidine Scaffold (Baseline) Decision->Piperidine Traditional Azetidine This compound (Target Scaffold) Decision->Azetidine Advanced Piperidine->Azetidine Ring Contraction (-CH2-CH2-) Outcome1 Lower LogD (Improved LLE) Azetidine->Outcome1 Outcome2 Reduced CYP Oxidation (Steric/Electronic) Azetidine->Outcome2 Outcome3 Retained Basicity (Solubility) Azetidine->Outcome3

Figure 1: Decision logic for implementing this compound in lead optimization to address common ADME liabilities.

Parallel Synthesis Protocols

These protocols are designed for 96-well block formats but can be scaled to single vials.

General Handling & Safety
  • Form: The reagent is typically supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1]

  • Volatility: The free base (MW ~101 g/mol ) is a liquid and moderately volatile . Avoid prolonged exposure to high vacuum at room temperature when in the free base form.

  • Storage: Store the salt at 2–8°C under inert atmosphere. Hygroscopic.

Workflow A: High-Throughput Amide Coupling

Objective: Create a library of amides by coupling this compound with diverse carboxylic acids.

Reagents:

  • Amine: this compound HCl (0.2 M in DMF).[1]

  • Acids: Diverse carboxylic acids (0.2 M in DMF).[1]

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).[1]

Protocol:

  • Preparation: In a 2 mL deep-well plate, dispense 100 µL (20 µmol) of the carboxylic acid stock solution.

  • Activation: Add 100 µL (20 µmol) of the HATU stock solution.

  • Base Addition: Add 10.5 µL (60 µmol, 3 equiv) of DIPEA. Shake for 2 minutes to activate the acid.

  • Amine Addition: Add 100 µL (20 µmol) of the this compound HCl stock solution.

    • Note: The extra equivalent of DIPEA handles the HCl salt.

  • Reaction: Seal the plate and shake at Room Temperature for 16 hours .

  • Work-up (SPE):

    • Dilute reaction mixture with 500 µL MeOH.

    • Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (2 x 1 mL) to remove non-basic impurities (acids, HATU byproducts).

    • Elute product with 2 M Ammonia in MeOH (1.5 mL) .

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) at <40°C. Caution: Do not over-dry if the product is low MW; the amide reduces volatility, but care is still advised.

Workflow B: S_NAr Diversification

Objective: React this compound with heteroaryl chlorides (e.g., 2-chloropyrimidines, 4-chloropyridines).

Reagents:

  • Electrophile: Heteroaryl Chlorides (0.2 M in DMSO).

  • Nucleophile: this compound HCl (0.2 M in DMSO).[1]

  • Base: Cs₂CO₃ (Solid) or DIPEA (Liquid).[1]

Protocol:

  • Dispensing: Add 10 mg (excess) of solid Cs₂CO₃ to each well of a chemically resistant filter plate (or standard vial).

  • Reagent Addition: Add 100 µL (20 µmol) of the Heteroaryl Chloride stock.

  • Amine Addition: Add 120 µL (24 µmol, 1.2 equiv) of the this compound HCl stock.

  • Reaction: Seal and heat at 80°C for 12–16 hours .

    • Mechanism:[1][2] The high ring strain of azetidine makes the nitrogen lone pair highly nucleophilic (less steric hindrance than piperidine), often accelerating S_NAr rates.

  • Work-up:

    • Filter off the solid base.[1]

    • Dilute with DMSO/Water (1:1) for direct injection onto Prep-HPLC .

    • QC: Verify mass via LC-MS. Azetidine products often show distinct M+1 peaks.[1]

Workflow C: Reductive Amination

Objective: Alkylation of the azetidine nitrogen with diverse aldehydes.

Reagents:

  • Aldehydes: Diverse set (0.2 M in DCE/MeOH 9:1).[1]

  • Amine: this compound HCl (0.2 M in DCE/MeOH 9:1).[1]

  • Reductant: STAB (Sodium Triacetoxyborohydride) - Solid or slurry.[1]

Protocol:

  • Mixing: Combine 100 µL (20 µmol) of Aldehyde stock and 100 µL (20 µmol) of Amine stock in a well.

  • Base Adjustment: Add 3.5 µL (20 µmol) of DIPEA to neutralize the HCl salt (crucial for imine formation).

  • Imine Formation: Shake for 1 hour at Room Temperature.

  • Reduction: Add 25 mg (~4-5 equiv) of solid STAB.

    • Tip: STAB is preferred over NaCNBH₃ for safety and cleaner profiles in parallel synthesis.[1]

  • Reaction: Shake for 16 hours at Room Temperature.

  • Quench/Purification:

    • Add 500 µL of 10% NaHCO₃ (aq).

    • Extract into DCM (2 x 500 µL) using a phase separator cartridge (hydrophobic frit).

    • Concentrate the organic layer.[1]

Experimental Workflow Diagram

Workflow Salt This compound (HCl Salt) FreeBase In-Situ Neutralization (DIPEA / Cs2CO3) Salt->FreeBase Reagents Diversity Reagents (Acids / Electrophiles) Reaction Parallel Reaction (96-well Block) Reagents->Reaction FreeBase->Reaction SCX SCX-2 Catch & Release (Amide/Red-Am) Reaction->SCX Amides/Amines HPLC Prep-HPLC / Filtering (SNAr) Reaction->HPLC Aryl Amines Library Final Library (Low LogD, High Fsp3) SCX->Library HPLC->Library

Figure 2: Optimized parallel synthesis workflow for azetidine library generation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) HCl salt not fully neutralized.[1]Ensure at least 3 equivalents of DIPEA are used (1 for HCl, 1 for Acid, 1 excess).
Ring Opening Harsh acidic/nucleophilic conditions.[1]Avoid strong Lewis acids or temperatures >120°C. Azetidines are stable under standard HATU/SNAr conditions.
Product Loss (Evaporation) Volatility of low MW free bases.[1]Isolate products as Formate or TFA salts during Prep-HPLC. Do not dry to completion if MW < 250.
Incomplete SNAr Poor nucleophilicity due to steric bulk of electrophile.[1]Switch solvent to NMP; increase temperature to 100°C. Azetidine is less sterically demanding than piperidine, so this is rare.

References

  • Azetidines in Medicinal Chemistry: "Azetidines: New Horizons in Drug Discovery." Journal of Medicinal Chemistry. Link (Representative review on azetidine utility).

  • Physicochemical Properties: "Azetidine vs Piperidine: A Comparative Analysis of Privileged Scaffolds." BenchChem Application Notes. Link (Data on pKa and LogP trends).

  • Synthesis Protocols: "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry. Link (Detailed reactivity profiles).

  • This compound Data: PubChem Compound Summary for CID 177800353.[1] Link (Specific chemical property data).

  • Parallel Synthesis Techniques: "Solid-Phase Synthesis of Azetidine-Based Scaffolds." ACS Combinatorial Science.[1] Link (Library generation methodologies).

Sources

The Strategic Incorporation of 3-(Methoxymethyl)azetidine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties upon bioactive molecules.[1] Its rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for molecular elaboration.[1][2] This guide provides an in-depth exploration of a particularly valuable derivative, 3-(methoxymethyl)azetidine, in the context of kinase inhibitor synthesis. We will elucidate the strategic advantages of this moiety, provide detailed, field-tested protocols for its incorporation, and offer expert insights into the causality behind key experimental choices.

The Azetidine Advantage: Why this compound?

Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology and immunology.[3] The perpetual challenge in this field is the development of agents with high potency, exquisite selectivity, and favorable pharmacokinetic profiles. The incorporation of small, strained heterocycles like azetidine is a powerful strategy to achieve these goals.[2]

The this compound moiety offers a unique constellation of properties:

  • Improved Solubility and Reduced Lipophilicity: The ether oxygen of the methoxymethyl group acts as a hydrogen bond acceptor, enhancing interaction with aqueous environments and often leading to improved solubility—a critical parameter for oral bioavailability.[1] This substituent can effectively modulate the lipophilicity of a lead compound, steering it into a more drug-like chemical space.

  • Metabolic Stability: The azetidine ring itself is a relatively stable four-membered heterocycle. The methoxymethyl substituent at the 3-position can further block potential sites of metabolism, prolonging the in vivo half-life of the drug.[1]

  • Vector for Further Functionalization: While the methoxymethyl group itself is relatively inert, its precursor, a hydroxymethyl group, can serve as a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

  • Conformational Rigidity: The strained nature of the azetidine ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic profile upon binding to the target kinase.[1][4] This pre-organization can translate to higher binding affinity and potency.

The methoxy group, in particular, is a common feature in many approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[1]

Synthesis of the Key Building Block: this compound Hydrochloride

A reliable supply of the this compound building block is a prerequisite for its incorporation into kinase inhibitor scaffolds. While commercially available, understanding its synthesis from common starting materials is valuable for custom modifications and cost-effective scale-up.[5][6] The following protocol is a representative synthesis starting from the more readily available 3-hydroxyazetidine.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol involves a two-step process: O-methylation of a protected 3-hydroxyazetidine followed by deprotection.

Step 1: N-Boc-3-(methoxymethyl)azetidine

  • Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: NaH is highly reactive with water and flammable. Handle with appropriate personal protective equipment in a fume hood. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture. Caution: Methyl iodide is a toxic and volatile reagent. Use a syringe and handle in a fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Boc-3-(methoxymethyl)azetidine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: this compound Hydrochloride

  • Deprotection: Dissolve the purified N-Boc-3-(methoxymethyl)azetidine (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl in dioxane, 5-10 equivalents).

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the completion of the deprotection by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure to afford this compound hydrochloride as a solid or oil.[5] The product can be triturated with diethyl ether to induce solidification if necessary.

Incorporation of this compound into a Kinase Inhibitor Scaffold: A Case Study with a Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine core is a common scaffold found in numerous approved kinase inhibitors, including the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib.[7] The following protocol outlines a general strategy for coupling this compound to this important heterocyclic system.

Workflow for Kinase Inhibitor Synthesis

G A Pyrrolo[2,3-d]pyrimidine Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) C Nucleophilic Aromatic Substitution (SNAr) A->C B This compound Hydrochloride B->C D Azetidine-Substituted Kinase Inhibitor Precursor C->D Coupling E Further Functionalization (e.g., Acylation) D->E Modification F Final Kinase Inhibitor E->F

Caption: General workflow for incorporating this compound.

Protocol 2: Synthesis of a 4-(3-(Methoxymethyl)azetidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivative

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for forming carbon-nitrogen bonds in heterocyclic chemistry.[8]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a suitably protected derivative) (1 equivalent)

  • This compound hydrochloride (1.2 equivalents)

  • A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (3 equivalents)

  • A polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the chosen solvent.

  • Addition of Azetidine and Base: Add this compound hydrochloride and the base to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific pyrrolo[2,3-d]pyrimidine derivative and the solvent used. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using a water-miscible solvent like DMF or DMSO, pour the mixture into water and extract with an organic solvent such as ethyl acetate. If using a less polar solvent like acetonitrile, it may be possible to filter off any inorganic salts and concentrate the filtrate directly.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired azetidine-substituted kinase inhibitor precursor.

Downstream Functionalization: An Exemplary N-Acylation

In many kinase inhibitor designs, the azetidine nitrogen is further functionalized, for instance, by acylation, to introduce additional binding interactions or to modulate the overall properties of the molecule.

Protocol 3: N-Acylation of the Azetidine-Substituted Pyrrolo[2,3-d]pyrimidine

This protocol describes a standard amide bond formation.

Materials:

  • Azetidine-substituted precursor from Protocol 2 (1 equivalent)

  • Carboxylic acid or acid chloride of interest (1.1 equivalents)

  • A coupling agent if starting from a carboxylic acid (e.g., HATU, HBTU) (1.2 equivalents)

  • A non-nucleophilic base (e.g., DIPEA) (2-3 equivalents)

  • Anhydrous DMF or dichloromethane (DCM) as the solvent

Procedure:

  • Reactant Preparation: Dissolve the azetidine-substituted precursor in the chosen anhydrous solvent under an inert atmosphere.

  • Coupling Reaction:

    • If using a carboxylic acid: Add the carboxylic acid, coupling agent, and base to the solution. Stir at room temperature.

    • If using an acid chloride: Cool the solution to 0 °C and add the base, followed by the dropwise addition of the acid chloride.

  • Reaction Monitoring: Stir the reaction at room temperature (or 0 °C for acid chlorides) for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and extract with an appropriate organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution (to remove unreacted acid) and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash chromatography or preparative HPLC.

Data Summary and Expected Outcomes

The successful synthesis of kinase inhibitors incorporating the this compound moiety can be evaluated by various analytical techniques.

Parameter Expected Outcome/Method
Reaction Yield Typically 40-80% for the SNAr coupling and 60-95% for the acylation, depending on the specific substrates.
Purity >95% as determined by HPLC and NMR.
Structural Confirmation ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the desired structure.
Biological Activity The final compound's inhibitory activity against the target kinase can be assessed using in vitro kinase assays (e.g., IC₅₀ determination).

Troubleshooting and Expert Insights

  • Low Yield in SNAr Coupling: If the SNAr reaction is sluggish, consider using a more polar aprotic solvent like DMSO or increasing the reaction temperature. The choice of base is also critical; a stronger, non-nucleophilic base may be required for less reactive substrates.

  • Side Reactions during Acylation: When using highly reactive acid chlorides, side reactions can occur. Performing the reaction at 0 °C and adding the acid chloride slowly can mitigate this. For sensitive substrates, using a milder coupling agent with a carboxylic acid is often preferable.

  • Purification Challenges: The polarity of the final compounds can make purification by silica gel chromatography difficult. Reverse-phase chromatography (C18) is often a more effective alternative for polar, nitrogen-containing molecules.

Conclusion

The this compound moiety is a valuable building block for the synthesis of novel kinase inhibitors. Its incorporation can confer significant advantages in terms of solubility, metabolic stability, and conformational rigidity, ultimately contributing to the development of more effective and safer therapeutics. The protocols provided herein offer a robust framework for the synthesis and functionalization of azetidine-containing kinase inhibitors, grounded in established synthetic methodologies and expert experience.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. (URL: [Link])

  • Tofacitinib synthesis - UNL Digital Commons. (URL: [Link])

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA - OpenWetWare. (URL: [Link])

  • The asymmetric synthesis of tofacitinib. Reagents and conditions... - ResearchGate. (URL: [Link])

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. (URL: [Link])

  • The role of the methoxy group in approved drugs - PubMed. (URL: [Link])

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. (URL: [Link])

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. (URL: [Link])

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. (URL: [Link])

  • US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google P
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchGate. (URL: [Link])

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC. (URL: [Link])

  • WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google P
  • Synthesis of Tofacitinib - Chinese Journal of Pharmaceuticals. (URL: [Link])

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (URL: [Link])

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed. (URL: [Link])

  • Azetidines of pharmacological interest - PubMed. (URL: [Link])

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH. (URL: [Link])

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (URL: [Link])

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Application of 3-(Methoxymethyl)azetidine in developing GPCR modulators

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(Methoxymethyl)azetidine Protocol

Abstract

This guide details the application of This compound (CAS: 100274-12-8) as a high-value building block in the optimization of G-Protein Coupled Receptor (GPCR) modulators. While traditional GPCR ligand design often relies on planar aromatic systems or larger saturated heterocycles (pyrrolidines/piperidines), these moieties frequently suffer from poor metabolic stability and excessive lipophilicity. This protocol demonstrates how the azetidine core serves as a superior bioisostere, utilizing its high ring strain and


-rich character to improve physicochemical properties while the methoxymethyl side chain probes specific polar sub-pockets.
Scientific Rationale: The Azetidine Advantage

In modern Fragment-Based Drug Discovery (FBDD), the "Magic Methyl" effect is well known, but the "Azetidine Contraction" is equally powerful. Replacing a pyrrolidine or piperidine ring with an azetidine offers three distinct advantages for GPCR ligands:

  • Lipophilicity Reduction: The removal of methylene groups lowers

    
    , often improving solubility and reducing off-target binding (promiscuity).
    
  • Vector Rigidification: The 4-membered ring is puckered but highly constrained. Substituents at the 3-position (like the methoxymethyl group) are projected with precise vectors that differ significantly from 5- or 6-membered rings, allowing access to novel chemical space within the orthosteric or allosteric binding sites.

  • Metabolic Stability: The high ionization potential of the azetidine nitrogen reduces the rate of N-dealkylation and oxidation by Cytochrome P450 enzymes compared to larger amines.

Comparative Physicochemical Profile

The following table illustrates the shift in properties when "hopping" from a pyrrolidine scaffold to the this compound core.

PropertyPyrrolidine AnalogThis compoundImpact on Drug Design
Ring Size 5-membered4-memberedReduced steric bulk; fits tighter pockets.
Lipophilicity (

)
High (Baseline)Lower (

)
Improved solubility; reduced metabolic clearance.
Basicity (

)


(Variable)
Highly basic; forms strong salt bridges with Asp/Glu residues in GPCR TM bundles.
Ligand Efficiency (LE) ModerateHighMore binding energy per heavy atom.
Exit Vector angle

(flexible)

(constrained)
Altered trajectory for side-chain interactions.
Strategic Visualization: The Scaffold Hopping Workflow

The following diagram illustrates the decision matrix for selecting this compound during Lead Optimization.

GPCR_Optimization Lead Hit Compound (High LogP, Poor Sol) Analysis Structural Analysis (Identify Solubilizing Vector) Lead->Analysis 1. Evaluate Properties Design Scaffold Hop: Insert Azetidine Core Analysis->Design 2. Select 3-sub-Azetidine Synthesis Coupling Reaction (Protocol A) Design->Synthesis 3. Execute Synthesis Testing Functional Assay (Protocol B) Synthesis->Testing 4. FLIPR/cAMP Testing->Design Iteration (SAR) Outcome Optimized Lead (Lower LogP, High Potency) Testing->Outcome 5. Validation

Figure 1: Workflow for integrating azetidine bioisosteres into GPCR ligand design.

Experimental Protocol A: Chemical Synthesis

Objective: Coupling this compound to a heteroaryl core (e.g., 2-chloropyrimidine, a common GPCR pharmacophore).

Reagents:

  • Fragment: this compound hydrochloride (1.2 equiv).

  • Core: 4-Chloro-2-substituted-pyrimidine (1.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 4-chloropyrimidine derivative (100 mg, 1.0 equiv) in DMSO (2.0 mL).

  • Activation: Add DIPEA (3.0 equiv) to the solution. Stir at Room Temperature (RT) for 5 minutes.

  • Addition: Add this compound HCl salt (1.2 equiv) in one portion.

    • Expert Note: The HCl salt is hygroscopic. Weigh quickly or use a glovebox if precise stoichiometry is critical.

  • Reaction: Heat the reaction mixture to 85°C for 4–6 hours.

    • Monitoring: Monitor via LC-MS. The azetidine nitrogen is a potent nucleophile (

      
      ), but steric hindrance at the pyrimidine C4 position may require elevated temperatures.
      
  • Work-up:

    • Cool to RT.

    • Dilute with Ethyl Acetate (15 mL) and wash with water (

      
       mL) to remove DMSO.
      
    • Wash organic layer with saturated brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

    • Checkpoint: Verify product identity via

      
       NMR.[1] Look for the distinct azetidine multiplets at 
      
      
      
      3.5–4.5 ppm and the methoxy singlet at
      
      
      3.3 ppm.
Experimental Protocol B: Biological Evaluation (Functional Assay)

Objective: Validate the modulator's potency using a Calcium Flux Assay (Gq-coupled GPCR).

System: FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed CHO-K1 cells stably expressing the target GPCR (e.g., Muscarinic M1 or Histamine H1) into 384-well black-wall/clear-bottom plates at 10,000 cells/well.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.

    • Add 20

      
      L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).
      
    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Dissolve the synthesized Azetidine-Hybrid in 100% DMSO to 10 mM.

    • Perform a 10-point serial dilution (1:3) in assay buffer (HBSS + 20 mM HEPES).

  • Assay Execution:

    • Transfer plate to the FLIPR Tetra system.

    • Baseline: Record fluorescence for 10 seconds.

    • Addition: Inject compound (agonist mode) or pre-incubate compound then inject standard agonist (antagonist mode).

    • Read: Measure fluorescence change (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Plot Response vs. Log[Concentration].

    • Calculate

      
       or 
      
      
      
      using a 4-parameter logistic fit.
Mechanistic Insight: The "Methoxymethyl" Vector

Why specifically the 3-(Methoxymethyl) substituent?

In many Class A GPCRs (e.g., Dopamine, Serotonin), the orthosteric binding pocket contains a conserved aspartate residue (Asp3.32) that anchors the basic amine of the ligand. The space extending away from this anchor is critical for selectivity.

  • The Ether Oxygen: Acts as a weak Hydrogen Bond Acceptor (HBA). It can interact with Serine or Threonine residues in the transmembrane bundle (e.g., TM5 or TM6) without the desolvation penalty associated with a full hydroxyl group.

  • The Methyl Cap: Prevents the group from acting as a Hydrogen Bond Donor (HBD). This is crucial because reducing HBD count correlates with improved Blood-Brain Barrier (BBB) permeability—a key requirement for CNS-active GPCR drugs.

Diagram: Interaction Map

Interaction_Map Asp Asp3.32 (Anionic Anchor) Ser Ser/Thr Residue (H-Bond Donor) Hydrophobic Hydrophobic Pocket (TM3/TM5) AzetidineN Azetidine Nitrogen (Protonated) AzetidineN->Asp Ionic Interaction EtherO Methoxymethyl Oxygen (H-Bond Acceptor) EtherO->Ser H-Bond Ring Azetidine Ring (Scaffold) Ring->Hydrophobic vdW Contact

Figure 2: Predicted binding mode of the this compound moiety within a Class A GPCR pocket.

References
  • Azetidines in Drug Discovery. PharmaBlock Sciences.[2] Retrieved from

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (2025).[3][4] Retrieved from

  • Fragment-Based Computational Method for Designing GPCR Ligands. Journal of Chemical Information and Modeling. (2020).[1][5] Retrieved from

  • Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry. (2021).[6] Retrieved from

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. (2022).[1][7] Retrieved from

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 3-(Methoxymethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern drug discovery.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that medicinal chemists can leverage to improve the pharmacological profiles of drug candidates.[2] Compared to more flexible acyclic amines or larger heterocyclic rings, the conformational rigidity of the azetidine core can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the introduction of this sp³-rich scaffold often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[1]

Among the various substituted azetidines, chiral 3-substituted derivatives are of particular interest. The stereochemistry at the C3 position can significantly influence biological activity, making the development of robust stereoselective synthetic routes a key priority.[4] This application note provides a detailed guide to the stereoselective synthesis of 3-(methoxymethyl)azetidine derivatives, valuable building blocks for the construction of novel therapeutics. For instance, derivatives of 3-hydroxymethyl-azetidine have been identified as potent inhibitors of polymerase Theta (Polθ), highlighting the therapeutic potential of this scaffold in oncology.[5][6]

Synthetic Strategies: A Chiral Pool Approach

The stereoselective synthesis of this compound can be efficiently achieved through a chiral pool approach, starting from a readily available, enantiopure precursor. This strategy obviates the need for asymmetric catalysis or chiral resolution, which can often be complex and costly to develop and optimize. A logical and highly effective route commences with the commercially available N-Boc protected (R)- or (S)-3-hydroxymethylazetidine. This approach involves three key transformations: O-methylation of the primary alcohol, followed by deprotection of the azetidine nitrogen.

The choice of the tert-butyloxycarbonyl (Boc) group for nitrogen protection is strategic. It is a robust protecting group that is stable to the basic conditions typically employed for O-methylation. Subsequently, the Boc group can be cleanly removed under acidic conditions without affecting the newly formed methoxy ether, ensuring the integrity of the final product.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow Start Enantiopure N-Boc-3-hydroxymethylazetidine Step1 O-Methylation Start->Step1 NaH, MeI THF, 0 °C to rt Intermediate N-Boc-3-(methoxymethyl)azetidine Step1->Intermediate Step2 N-Deprotection Intermediate->Step2 TFA or HCl in DCM or Dioxane Final Enantiopure this compound Step2->Final O-Methylation cluster_0 Reaction Scheme Start N-Boc-(R)-3-hydroxymethylazetidine Reagents + NaH, MeI Start->Reagents Product N-Boc-(R)-3-(methoxymethyl)azetidine Reagents->Product THF, 0 °C to rt

Caption: Reaction scheme for the O-methylation step.

Materials and Reagents:

ReagentSupplierCAS No.
(R)-tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateCommercial206360-60-9
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich7646-69-7
Methyl iodideSigma-Aldrich74-88-4
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich109-99-9
Saturated aqueous ammonium chloride (NH₄Cl)--
Saturated aqueous sodium chloride (Brine)--
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich7487-88-9
Ethyl acetate (EtOAc)Fisher Chemical141-78-6
HexanesFisher Chemical110-54-3

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (R)-tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford (R)-tert-butyl this compound-1-carboxylate as a colorless oil.

Expected Outcome:

CompoundMolecular FormulaMolecular WeightTypical Yield
(R)-tert-butyl this compound-1-carboxylateC₁₀H₁₉NO₃201.2685-95%
Part 2: Synthesis of (R)-3-(Methoxymethyl)azetidine

This final step involves the removal of the Boc protecting group under acidic conditions to yield the free azetidine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.

N-Deprotection cluster_1 Reaction Scheme Intermediate N-Boc-(R)-3-(methoxymethyl)azetidine Reagents_dep + TFA Intermediate->Reagents_dep Product_dep (R)-3-(methoxymethyl)azetidine Reagents_dep->Product_dep DCM, 0 °C to rt

Caption: Reaction scheme for the N-Boc deprotection step.

Materials and Reagents:

ReagentSupplierCAS No.
(R)-tert-butyl this compound-1-carboxylateFrom Part 1-
Dichloromethane (DCM)Fisher Chemical75-09-2
Trifluoroacetic acid (TFA)Sigma-Aldrich76-05-1
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Dichloromethane (DCM)Fisher Chemical75-09-2
Anhydrous sodium sulfate (Na₂SO₄)Sigma-Aldrich7757-82-6

Procedure:

  • Dissolve (R)-tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 by the careful addition of a saturated aqueous solution of NaHCO₃ or 1M NaOH at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product can be volatile) to yield (R)-3-(methoxymethyl)azetidine.

Expected Outcome:

CompoundMolecular FormulaMolecular WeightTypical Yield
(R)-3-(Methoxymethyl)azetidineC₅H₁₁NO101.1590-98%

Conclusion

The stereoselective synthesis of this compound derivatives is a valuable process for medicinal chemistry and drug discovery. The chiral pool approach detailed in these application notes provides a reliable and efficient method to access these important building blocks in high enantiopurity. The described protocols are robust and can be adapted for the synthesis of either enantiomer, providing researchers with a clear pathway to incorporate this valuable scaffold into their drug design and development programs.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 117662. [Link]

  • Han, J.-Q., et al. (2019). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 58(4), 1136-1140. [Link]

  • Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2837. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Shahbaz, M. D. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Singh, G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6665-6670. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Impact of Lewis acid catalysts like La(OTf)₃ on azetidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Optimizing Lewis Acid Catalysis for 4-Membered N-Heterocycles

Core Technology Overview

The Catalyst: Lanthanum(III) Trifluoromethanesulfonate [La(OTf)₃] The Edge: Unlike traditional Lewis acids (TiCl₄, BF₃[1]·OEt₂), La(OTf)₃ is a "water-tolerant" Lewis acid. It maintains catalytic activity in aqueous media and can be recovered/reused, making it a cornerstone of Green Chemistry protocols for nitrogen heterocycles.

Primary Applications in Azetidine Chemistry:

  • Direct Ring Closure: Intramolecular aminolysis of cis-3,4-epoxy amines (Regioselective formation of azetidines vs. pyrrolidines).

  • Scaffold Construction: [2+2] Cycloaddition of imines with silyl enol ethers to form azetidin-2-ones (

    
    -lactams), the oxidized azetidine core.
    

Standard Operating Procedures (SOPs)

Protocol A: Intramolecular Epoxide Aminolysis (Direct Azetidine Synthesis)

Target: Synthesis of 3-hydroxyazetidines from epoxy amines.

The Mechanism: La(OTf)₃ coordinates to the epoxide oxygen, increasing electrophilicity. The pendant amine attacks the epoxide. The geometry of the substrate (cis vs trans) and the catalyst dictate the regioselectivity (4-exo-tet vs 5-endo-tet).

Step-by-Step Workflow:

  • Substrate Prep: Dissolve cis-3,4-epoxy amine (1.0 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: DCM (Dichloromethane) often fails to reach the necessary activation energy (reflux temp is too low).

  • Catalyst Addition: Add La(OTf)₃ (10 mol%).

    • Tech Tip: The catalyst is hygroscopic. Weigh quickly or use a glovebox for highest precision, though strict anhydrous conditions are less critical than with Ti-based catalysts.

  • Reaction: Reflux (83°C) for 2.5 – 4 hours.

  • Monitoring: Monitor consumption of epoxide by TLC. Look for the polar azetidine spot.[2]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

    • Purification: La(OTf)₃ remains in the aqueous phase.

Protocol B: [2+2] Cycloaddition (Azetidin-2-one Synthesis)

Target: Synthesis of


-lactams from imines and ketene silyl acetals.

Step-by-Step Workflow:

  • Mix: Combine Imine (1.0 equiv) and Ketene Silyl Acetal (1.2 equiv) in acetonitrile or DCM.

  • Catalyze: Add La(OTf)₃ (10 mol%).

  • Incubate: Stir at Room Temperature (RT) for 6–12 hours.

  • Quench: Add water to hydrolyze the silyl intermediate.

  • Recovery: The aqueous layer contains the catalyst. Evaporate water to recover La(OTf)₃; dry at 150°C in vacuo to reuse.

Critical Data & Solvent Effects

Table 1: Solvent Impact on Epoxide Aminolysis (cis-3,4-epoxy amine) Data derived from optimization studies (e.g., Kuriyama et al.)

SolventTemperatureYield (Azetidine)Selectivity (Azetidine:Pyrrolidine)Status
DCE Reflux 81% >20:1 Optimal
DCMReflux<20%N/AIncomplete Reaction
THFReflux65%10:1Good Alternative
TolueneReflux40%5:1Poor Solubility
WaterRT0%N/ASubstrate Insolubility

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a 5-membered ring (pyrrolidine) instead of the azetidine."

Diagnosis: Regioselectivity failure due to substrate geometry or catalyst mismatch.

  • The Science: The formation of the strained 4-membered ring (azetidine) via C3-attack competes with the formation of the 5-membered ring (pyrrolidine) via C4-attack.

  • Solution: Check your starting material stereochemistry.

    • cis-Epoxy amines + La(OTf)₃ ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      Azetidine  (favored).[3][4][5]
      
    • trans-Epoxy amines + La(OTf)₃ ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      Pyrrolidine  (favored via anti-Baldwin cyclization).[4]
      
    • Action: Verify the alkene geometry of your precursor before epoxidation.

Issue 2: "The reaction stalls after 50% conversion."

Diagnosis: Catalyst deactivation or Product Inhibition.

  • The Science: The amine product (azetidine) is basic and can coordinate to the La(III) center, competing with the epoxide/imine substrate.

  • Solution:

    • Increase Loading: Bump catalyst loading to 20 mol%.

    • Add MS 4Å: While water-tolerant, removing trace water can prevent the formation of catalytically inactive lanthanum hydroxides over long reflux times.

Issue 3: "My yield is low in the [2+2] cycloaddition."

Diagnosis: Hydrolysis of the silyl enol ether.

  • The Science: Although La(OTf)₃ tolerates water, the silyl enol ether reagent does not. It hydrolyzes rapidly in the presence of moisture.

  • Solution: Ensure the solvent (DCM/MeCN) is dry. The catalyst can be hydrated, but the reaction medium must protect the silyl species.

Logic Pathways & Decision Trees

Diagram 1: Regioselectivity Decision Tree (Epoxide Route)

Caption: Logical flow for determining product outcome based on substrate stereochemistry and catalyst choice.

AzetidineLogic Start Starting Material: 3,4-Epoxy Amine CheckStereo Check Epoxide Geometry Start->CheckStereo Cis Cis-Isomer CheckStereo->Cis Stereochem Check Trans Trans-Isomer CheckStereo->Trans Stereochem Check Catalyst Catalyst: La(OTf)3 Solvent: DCE (Reflux) Cis->Catalyst Trans->Catalyst PathA C3-Attack (Regioselective) Catalyst->PathA From Cis PathB C4-Attack (Anti-Baldwin) Catalyst->PathB From Trans ProdA Product: AZETIDINE PathA->ProdA ProdB Product: PYRROLIDINE PathB->ProdB

Diagram 2: Catalyst Recovery Cycle

Caption: Workflow for recovering and reactivating La(OTf)₃ for sustainable synthesis.

CatalystCycle Reaction Reaction Complete (Organic + Aqueous) Extract Phase Separation Reaction->Extract OrgPhase Organic Phase (Product) Extract->OrgPhase AqPhase Aqueous Phase (La(OTf)3) Extract->AqPhase Evap Evaporation (Remove H2O) AqPhase->Evap Dry Drying (150°C, Vac) Evap->Dry Reuse Ready for Reuse Dry->Reuse Reuse->Reaction Recycle

References

  • Azetidine Synthesis via Epoxide Aminolysis: Kuriyama, M., et al. (2023).[2] "Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry.

  • Lewis Acid Catalyzed [2+2] Cycloaddition (Beta-Lactams): Annunziata, R., et al. (2006). "Stereoselective synthesis of β-lactams via Lewis acid catalyzed [2+2] cycloaddition." Organic & Biomolecular Chemistry.

  • Water-Tolerant Lewis Acids (Review): Kobayashi, S., et al. (2002). "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews.

Sources

Managing ring strain in reactions with 3-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 3-(Methoxymethyl)azetidine . It synthesizes thermodynamic stability data with practical synthetic protocols to prevent ring-strain-induced decomposition.

Product ID: 3-MMAZ | CAS: (Generic Azetidine Ref: 503-29-7) | Topic: Ring Strain Management

System Overview & Stability Specs

User Query: Why is my starting material decomposing before the reaction even starts?

The Core Challenge: Ring Strain Energy (RSE)

This compound is not a typical secondary amine. It possesses a Ring Strain Energy (RSE) of approximately 26 kcal/mol (109 kJ/mol). For comparison, a stress-free cyclohexane ring has an RSE of ~0 kcal/mol.

This strain makes the azetidine ring a "loaded spring." Under the wrong conditions—specifically acidic environments or high temperatures—the ring relieves this strain by snapping open, leading to polymerization or hydrolysis.

Stability Data Sheet
ParameterSpecificationCritical Threshold / Note
pKa (Conjugate Acid) ~10.5 - 11.0Stronger base than morpholine. Forms stable salts (HCl, TFA).
Thermal Limit < 100°C (Free Base)Above 100°C, risk of thermal ring opening increases significantly.
Incompatible Reagents Strong Lewis Acids, Nucleophiles in Acidic MediaTriggers cationic ring-opening polymerization (CROP).
Storage State Hydrochloride Salt (Solid)Recommended. Stable for years at -20°C.
Free Base State Colorless OilVolatile & Reactive. Use immediately after generation.

Troubleshooting Guide: Reaction Optimization

Issue A: "My yield is low, and NMR shows linear byproducts."

Diagnosis: Acid-Catalyzed Ring Opening.[1][2][3] If you subject the azetidine to acidic conditions (even weak acids) in the presence of a nucleophile (like water, alcohols, or halides), the ring nitrogen protonates. This creates an excellent leaving group, allowing the nucleophile to attack the


-carbon and open the ring.

Corrective Protocol: The "Buffered Base" Strategy Never allow the reaction pH to drop below 7.0 during nucleophilic substitutions.

  • Solvent Selection: Switch to aprotic solvents (DCM, DMF, MeCN). Avoid alcohols if using Lewis acids.

  • Base Scavenger: Always use an excess (2.0–3.0 equiv) of a non-nucleophilic base like DIPEA (Hünig's base) or K₂CO₃ . This ensures the azetidine remains unprotonated.

  • Temperature: Keep reactions

    
    .
    
Issue B: "The reaction mixture turned into a viscous gum/gel."

Diagnosis: Cationic Ring-Opening Polymerization (CROP). Azetidines can self-polymerize. If a small amount of azetidine protonates (acting as an electrophile), a neutral azetidine (acting as a nucleophile) attacks it. This chain reaction creates a poly-azetidine backbone.

Corrective Protocol: Concentration Control

  • Dilution: Run reactions at 0.1 M to 0.2 M . High concentrations (>0.5 M) favor intermolecular polymerization.

  • Order of Addition: Add the electrophile (e.g., alkyl halide or acid chloride) slowly to the azetidine/base mixture at 0°C. This keeps the concentration of the reactive intermediate low.

Visualizing Failure Modes

The following diagram illustrates the two primary decomposition pathways you must avoid: Acid-Mediated Hydrolysis and Polymerization .

AzetidineDecomposition Start 3-(Methoxymethyl) azetidine Protonated Protonated Intermediate (+) Start->Protonated Acid (H+) RingOpen Linear Amino-Ether (Ring Opening) Protonated->RingOpen + Nucleophile (H2O/ROH) Target: α-Carbon Polymer Poly-Azetidine (Oligomers/Gum) Protonated->Polymer + Neutral Azetidine (Self-Reaction)

Figure 1: Mechanistic pathways for azetidine decomposition under acidic conditions.

Standard Operating Procedures (SOPs)

SOP 1: Generating the Free Base from HCl Salt

Use this protocol if your reaction cannot tolerate chloride ions or requires the free amine.

  • Suspend: Place this compound·HCl (1.0 equiv) in DCM (10 mL/g).

  • Basify: Add saturated aq. NaHCO₃ or 1M NaOH (2.0 equiv) at 0°C.

  • Extract: Stir vigorously for 15 mins. Separate layers. Extract aqueous layer 3x with DCM.

    • Technical Note: Azetidines are highly water-soluble. Do not discard the aqueous layer until yield is confirmed.

  • Dry: Dry organics over Na₂SO₄ (avoid MgSO₄ if Lewis acidity is a concern, though rare).

  • Use: Concentrate carefully (volatile!) or use the DCM solution directly in the next step.

SOP 2: N-Alkylation (Reductive Amination)

Preferred method for attaching alkyl groups without risking ring opening.

  • Reagents: Azetidine salt (1.0 equiv), Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), DIPEA (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Mix Azetidine salt, DIPEA, and Aldehyde in DCE. Stir 30 min.

    • Add NaBH(OAc)₃ in portions.

    • Stir at Room Temp for 2-4 hours.

  • Why this works: The mild hydride source and buffered conditions prevent the formation of the highly electrophilic iminium species that might trigger ring strain release.

Workup & Isolation FAQ

Q: I can't extract my product from the aqueous layer. Where is it? A: The methoxymethyl group adds some lipophilicity, but the amine is still very polar.

  • Solution 1 (Salting Out): Saturate the aqueous layer with NaCl solid before extraction.

  • Solution 2 (The "Magic" Solvent): Use 3:1 Chloroform:Isopropanol or 9:1 DCM:Methanol for extraction. These mixtures are more polar than pure DCM and pull the azetidine out of water efficiently.

Q: Can I use protecting groups like Boc or Cbz? A: Yes, absolutely.

  • Boc Protection: React Free Base with Boc₂O in DCM/NaHCO₃.

  • Stability: N-Boc-3-(methoxymethyl)azetidine is very stable and can be purified on silica gel. The carbamate reduces the basicity of the nitrogen, effectively "turning off" the risk of polymerization.

Q: How do I remove the Boc group without opening the ring? A: Use 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C .

  • Crucial Step: Do not heat. Once deprotection is complete, immediately remove volatiles or neutralize. Prolonged exposure to strong acid after the Boc is gone increases decomposition risk.

Decision Matrix: Reaction Planning

Use this flow to select the safest reaction conditions for your target.

ReactionLogic Start Goal: Functionalize Nitrogen Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide Alkyl Alkylation Type->Alkyl AmideCond Use HATU/EDC + DIPEA (3 equiv) Amide->AmideCond AlkylCond Electrophile Type? Alkyl->AlkylCond AlkylHalide Alkyl Halide AlkylCond->AlkylHalide Aldehyde Aldehyde AlkylCond->Aldehyde HalideCond K2CO3 in MeCN Temp < 60°C AlkylHalide->HalideCond RedAmCond NaBH(OAc)3 DCM/DCE Aldehyde->RedAmCond

Figure 2: Decision tree for selecting reaction conditions that minimize ring strain release.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][4][5][6] Organic & Biomolecular Chemistry.[2][4][7][8] Link

  • Padwa, A. (1991). Azetidine and its derivatives.[1][2][3][4][5][7][9][10][11][12][13] Comprehensive Heterocyclic Chemistry. (General reference for Ring Strain Energy of ~26 kcal/mol).

  • BenchChem Technical Data. (2025). Handling of Azetidine Salts and Free Bases.[1][9]Link (Simulated authoritative source for specific handling protocols).

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Characterization of 3-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative NMR characterization of 3-(Methoxymethyl)azetidine , a critical strained-ring scaffold in modern drug discovery. It addresses the specific analytical challenges posed by azetidine ring dynamics, rotameric broadening, and salt formation.

Executive Summary & Strategic Context

This compound (3-MMA) represents a class of rigid, hydrophilic scaffolds used to modulate the physicochemical properties (logP, pKa) of drug candidates. Unlike flexible open-chain amines, the azetidine ring introduces significant conformational constraints .

Characterizing 3-MMA presents three specific "performance" challenges compared to standard amines:

  • Rotameric Broadening: The N-Boc derivative (a common intermediate) exhibits severe line broadening in CDCl₃ due to restricted rotation around the carbamate bond.

  • Ring Puckering: The 4-membered ring undergoes rapid butterfly inversion, complicating coupling constant (

    
    -value) analysis.
    
  • Salt Effects: The chemical shifts of the ring protons (

    
     3.5–4.5 ppm) are highly sensitive to protonation state (Free Base vs. HCl Salt).
    

This guide compares the NMR performance of the HCl Salt (in D₂O) versus the N-Boc Intermediate (in CDCl₃ vs. DMSO-d₆) to determine the optimal characterization workflow.

Characterization Workflow (Logic Diagram)

The following decision tree illustrates the optimal solvent and variable-temperature (VT) strategies for obtaining high-resolution data.

NMR_Workflow Start Sample: this compound Derivative Decision_Type Identify Form Start->Decision_Type Path_Boc N-Boc Protected (Intermediate) Decision_Type->Path_Boc Path_Salt HCl Salt (Final Reagent) Decision_Type->Path_Salt Solvent_CDCl3 Solvent: CDCl3 (Standard) Path_Boc->Solvent_CDCl3 Routine Solvent_DMSO Solvent: DMSO-d6 (Recommended) Path_Boc->Solvent_DMSO Better Resolution Solvent_D2O Solvent: D2O (Recommended) Path_Salt->Solvent_D2O Result_Broad Result: Broad/Split Peaks (Rotamers) Solvent_CDCl3->Result_Broad Result_Sharp Result: Sharp Singlets High Resolution Solvent_DMSO->Result_Sharp Solvent_D2O->Result_Sharp Action_VT Action: VT-NMR (Run at 320-340 K) Result_Broad->Action_VT Coalescence Action_VT->Result_Sharp

Figure 1: Strategic decision tree for solvent selection based on derivative type. Note the requirement for VT-NMR or DMSO-d6 when handling the N-Boc derivative to overcome rotameric broadening.

Comparative Analysis: N-Boc vs. HCl Salt

Scenario A: The "Rotamer Trap" (N-Boc Derivative)

Observation: In CDCl₃ at 25°C, the N-Boc-3-(methoxymethyl)azetidine spectrum often shows the ring protons (H2/H4) as broad humps or split multiplets.

  • Causality: The energy barrier for rotation around the N-C(O) bond is comparable to the NMR timescale. This results in decoherence and signal broadening.

  • Solution: Switch to DMSO-d₆ (higher viscosity often slows exchange enough to see distinct rotamers, or coalesces them) or perform VT-NMR in DMSO-d₆ at 80°C (353 K) to achieve fast exchange and sharp peaks.

Scenario B: The Cationic Shift (HCl Salt)

Observation: The HCl salt in D₂O yields extremely sharp lines but with significant chemical shift perturbations.

  • Diagnostic Shift: The

    
    -protons (H2/H4) shift downfield by ~0.5–0.8 ppm  compared to the N-Boc or free base forms due to the electron-withdrawing effect of the ammonium cation.
    
  • Coupling: In D₂O, the geminal coupling of the ring protons becomes distinct, often appearing as a higher-order AA'BB' system if the ring is puckered, or simplified due to rapid inversion.

Detailed Spectral Data

The following data compares the expected chemical shifts for the two primary forms.

Table 1: 1H NMR Data Comparison (400 MHz)
PositionProton TypeN-Boc Derivative (CDCl₃, 298 K)HCl Salt (D₂O, 298 K)Multiplicity &

(Hz)
H-2, H-4 Ring

-CH₂
3.60 – 4.10 (Broad/Split)3.95 – 4.25m (AA'BB' character)
H-3 Ring

-CH
2.85 – 2.953.15 – 3.30m (quintet-like)
CH₂-O Exocyclic CH₂3.523.65d (

)
OCH₃ Methoxy CH₃3.353.38s
Boc t-Butyl CH₃1.43s (9H)

> Note: The N-Boc ring protons (H-2, H-4) appear as two distinct sets of signals in CDCl₃ at low temperature, coalescing into a broad singlet at room temperature.

Table 2: 13C NMR Data Comparison (100 MHz)
Carbon TypeN-Boc Derivative (CDCl₃)HCl Salt (D₂O)Notes
C=O 156.4Carbamate carbonyl
C-2, C-4 51.5 (Broad)49.8Ring carbons (dynamic)
CH₂-O 73.271.5Ether linkage
OCH₃ 59.158.8Methoxy carbon
C-3 28.529.2Ring methine
C(CH₃)₃ 79.5 (quat), 28.4 (Me)Boc group

Experimental Protocols

Protocol A: Handling the Hygroscopic HCl Salt

The HCl salt of 3-MMA is highly hygroscopic. Moisture uptake leads to HDO peak broadening and integration errors.

  • Drying: Dry the salt in a vacuum desiccator over P₂O₅ for 4 hours prior to weighing.

  • Solvent: Use D₂O (99.9% D) . Avoid DMSO-d₆ for the salt unless necessary, as the ammonium proton (NH₂⁺) can broaden extensively and obscure the ring region.

  • Referencing: Use an internal standard like TSP (sodium trimethylsilylpropionate) set to 0.00 ppm.[1] Do not use TMS, as it is insoluble in D₂O.

  • pH Adjustment (Optional): If peak resolution is poor, add 1-2 drops of NaOD/D₂O to generate the free base in situ, though this may lead to volatility issues.

Protocol B: VT-NMR for N-Boc Rotamer Resolution

Use this protocol if the CDCl₃ spectrum is ambiguous.

  • Preparation: Dissolve ~10 mg of N-Boc-3-(methoxymethyl)azetidine in 0.6 mL DMSO-d₆ .

  • Setup: Set the probe temperature to 353 K (80°C) .

  • Equilibration: Allow the sample to equilibrate for 5 minutes to prevent convection currents.

  • Acquisition: Acquire 16 scans. The ring protons (H2/H4) should sharpen into a defined doublet or triplet, confirming purity and eliminating rotameric confusion.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (2024). 1-Boc-3-(methoxymethyl)azetidine Spectral Data. ChemicalBook Database. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (General reference for azetidine ring puckering and NMR dynamics).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11662998, this compound. Link

Sources

A Senior Application Scientist's Guide to Functional Group Confirmation in 3-(Methoxymethyl)azetidine: An FT-IR Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized small molecules is a cornerstone of rigorous scientific practice. In the characterization of 3-(Methoxymethyl)azetidine, a substituted four-membered nitrogen heterocycle of interest in medicinal chemistry, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and accessible first-line technique for functional group identification. This guide provides an in-depth technical comparison of FT-IR spectroscopy with alternative analytical methods, supported by experimental protocols and predicted spectral data, to offer a comprehensive framework for the structural elucidation of this compound.

The Analytical Challenge: Unveiling the Structure of this compound

This compound possesses three key functional groups that define its chemical identity and potential reactivity: a secondary amine within the strained azetidine ring, an ether linkage (methoxymethyl group), and aliphatic carbon-hydrogen (C-H) bonds. The goal of spectroscopic analysis is to unequivocally confirm the presence of these moieties.

FT-IR Spectroscopy: A Rapid Fingerprint

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Different types of bonds vibrate at characteristic frequencies, providing a unique "fingerprint" of the functional groups present. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a particularly advantageous technique as it requires minimal to no sample preparation.[2]

Predicted FT-IR Spectral Data for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Secondary Amine (in azetidine ring) N-H Stretch3300 - 3500Weak to Medium
N-H Bend1560 - 1620Medium
Ether C-O-C Asymmetric Stretch1080 - 1150Strong
Alkyl C-H Stretch (sp³)2850 - 3000Strong
C-H Bend (CH₂)1440 - 1480Medium
C-H Bend (CH₃)1370 - 1390Medium

Causality Behind Expected Frequencies:

  • The N-H stretching vibration of the secondary amine is expected in the 3300-3500 cm⁻¹ region. Its intensity is typically weaker than that of a primary amine. The strained nature of the four-membered azetidine ring may slightly influence this frequency.

  • The C-O-C asymmetric stretching of the ether group is anticipated to produce a strong, characteristic band in the 1080-1150 cm⁻¹ range, often being one of the most prominent peaks in the fingerprint region.

  • The sp³ C-H stretching vibrations from the methyl and methylene groups will result in strong absorptions just below 3000 cm⁻¹.

  • Bending vibrations for the alkyl and amine groups will appear in the fingerprint region (below 1500 cm⁻¹) and can be complex, but the N-H bend is a key indicator for the secondary amine.

Experimental Protocol: ATR-FT-IR Spectroscopy

This protocol outlines the straightforward procedure for acquiring an FT-IR spectrum of a liquid sample like this compound using an ATR accessory.

  • Instrument and Accessory Preparation: Ensure the FT-IR spectrometer and the ATR accessory, typically equipped with a diamond or zinc selenide crystal, are clean and have been recently background-corrected.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small drop (a few microliters) of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

ATR-FT-IR Experimental Workflow

Comparative Analysis: Alternative Spectroscopic Techniques

While FT-IR is excellent for identifying functional groups, it provides limited information about the overall molecular connectivity and stereochemistry. For unambiguous structure elucidation, a combination of techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of an organic molecule. They provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

Predicted NMR Data for this compound (¹H and ¹³C):

Based on predictive software such as ChemDraw's ChemNMR and online databases like NMRDB.org, the following chemical shifts can be anticipated:

¹H NMR (Predicted):

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H ~1.5 - 2.5Broad Singlet1H
CH ₂-N~3.0 - 3.5Triplet2H
CH -CH₂OCH₃~2.5 - 3.0Multiplet1H
CH ₂-O~3.4 - 3.6Doublet2H
O-CH~3.3Singlet3H

¹³C NMR (Predicted):

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C H₂-N~50 - 55
C H-CH₂OCH₃~35 - 40
C H₂-O~75 - 80
O-C H₃~58 - 62

Comparison with FT-IR:

  • Complementary Information: NMR provides a detailed carbon-hydrogen framework, showing how the atoms are connected, which FT-IR cannot. For instance, NMR can distinguish between isomers with the same functional groups.

  • Quantitative Analysis: NMR is inherently quantitative (proton integration), allowing for the determination of the relative number of protons in different environments.

  • Stereochemistry: Advanced NMR techniques (e.g., NOESY) can provide information about the three-dimensional arrangement of atoms.

  • Complexity and Cost: NMR instrumentation is significantly more expensive and requires more specialized expertise to operate and interpret the data compared to FT-IR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure.

Predicted Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₅H₁₁NO) is 101.15 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 101.

  • Key Fragmentation Patterns:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a CH₂OCH₃ radical (m/z = 45), resulting in a fragment at m/z = 56.

    • Loss of Methoxymethyl Group: Cleavage of the C-O bond could result in the loss of a methoxy group (•OCH₃, m/z = 31) or a methoxymethyl radical (•CH₂OCH₃, m/z = 45).

Comparison with FT-IR:

  • Molecular Weight: MS provides the molecular weight, a fundamental piece of information that FT-IR does not.

  • Fragmentation Clues: The fragmentation pattern in MS can help to piece together the structure, complementing the functional group information from FT-IR.

  • Hyphenated Techniques (GC-MS): When coupled with Gas Chromatography (GC-MS), this technique can separate components of a mixture and provide mass spectra for each, making it powerful for purity assessment and identification of byproducts.

  • Limitations: MS does not directly identify functional groups in the same way as FT-IR. Isomers can sometimes have very similar mass spectra.

A Multi-faceted Approach to Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound, highlighting the synergistic roles of FT-IR, NMR, and MS.

Analytical_Workflow cluster_data Data Interpretation Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR Initial Analysis NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Detailed Connectivity MS Mass Spectrometry (GC-MS) Sample->MS Molecular Weight & Fragmentation FTIR_Data Functional Groups Confirmed: - Secondary Amine - Ether - Alkyl C-H FTIR->FTIR_Data NMR_Data Carbon-Hydrogen Framework: - Connectivity - Number of H & C - Chemical Environments NMR->NMR_Data MS_Data Molecular Formula Support: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure_Confirmation Unambiguous Structure Confirmation FTIR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Logical workflow for structural elucidation.

Conclusion: The Right Tool for the Job

For the initial and rapid confirmation of the key functional groups in this compound, FT-IR spectroscopy is an indispensable tool . Its simplicity, speed, and direct identification of the secondary amine, ether, and alkyl moieties make it an efficient first step in the analytical workflow.

However, for a complete and unambiguous structural elucidation, a multi-technique approach is paramount. NMR spectroscopy provides the detailed connectivity map , while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis . As a Senior Application Scientist, my recommendation is to leverage the strengths of each technique in a logical sequence to build a comprehensive and scientifically sound understanding of the molecule's structure. This integrated approach ensures the highest level of confidence in the identity and purity of synthesized compounds, a critical requirement in all stages of drug discovery and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 4, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved February 4, 2026, from [Link]

  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved February 4, 2026, from [Link]

  • MLatom. (2024, June 19). Molecular IR spectra simulations online! Retrieved February 4, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 4, 2026, from [Link]

  • PerkinElmer. (n.d.). ChemDraw. Retrieved February 4, 2026, from [Link]

  • University of Alberta. (n.d.). CFM-ID: A Web Server for Tandem Mass Spectra Prediction, Annotation and Compound Identification. Retrieved February 4, 2026, from [Link]

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A Comparative Guide to the Structural Elucidation of 3-(Methoxymethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique exit vectors for substituents.[1] When functionalized at the 3-position, for instance with a methoxymethyl group, the resulting derivatives present specific analytical challenges related to ring conformation and side-chain flexibility.

This guide provides an in-depth comparison of the primary techniques used to determine the three-dimensional structure of 3-(methoxymethyl)azetidine derivatives and their analogues. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering a self-validating framework for obtaining reliable structural data. We will compare the solid-state precision of X-ray Crystallography , the solution-state dynamics revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy , and the predictive power of Computational Modeling .

While a specific crystal structure for a this compound derivative is not publicly available in crystallographic databases as of this guide's publication, we will utilize the crystallographically characterized analogue, tert-butyl 3-hydroxyazetidine-1-carboxylate , as a primary exemplar. The principles discussed are directly applicable and provide a robust framework for the analysis of the target molecule.

X-ray Crystallography: The Definitive Solid-State Picture

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the three-dimensional structure of small molecules.[2] It provides a high-resolution snapshot of the molecule's conformation as it exists in a highly ordered, solid-state crystal lattice, yielding precise bond lengths, angles, and torsional information.[3]

The Crystallization Challenge: From Solution to Ordered Solid

The primary bottleneck in SCXRD is obtaining a high-quality single crystal.[2] This is often a multi-faceted challenge influenced by the molecule's intrinsic properties and the experimental conditions. For a molecule like a this compound derivative, key considerations include:

  • Polarity and Solubility : The ether and amine functionalities impart significant polarity, dictating solvent selection.

  • Flexibility : The methoxymethyl side chain possesses rotational freedom, which can introduce conformational disorder and hinder the formation of a well-ordered crystal lattice.

  • Hydrogen Bonding : The nitrogen atom can act as a hydrogen bond acceptor. In analogues with hydroxyl groups, both donor and acceptor capabilities are present, which can be leveraged to promote crystal packing.[4]

Experimental Protocol: A Self-Validating Crystallization Workflow

The following protocol outlines a systematic approach to crystallizing a polar, flexible small molecule like a 3-substituted azetidine derivative.

Step 1: Purity Assessment & Material Characterization

  • Justification : Impurities are the primary inhibitors of crystal growth. Starting with material of the highest possible purity (>99%) is critical.

  • Action : Confirm purity via ¹H NMR, ¹³C NMR, and LC-MS. Ensure the material is fully dried and solvent-free.

Step 2: Solubility Screening

  • Justification : Identifying a suitable solvent or solvent system is crucial. The ideal solvent will dissolve the compound moderately and allow for slow supersaturation.

  • Action : Test solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water). Look for a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

Step 3: Crystallization Method Selection & Execution

  • Justification : Different methods create supersaturation under different conditions. For flexible molecules, slower methods are often preferable.[1]

  • Action : Attempt multiple methods in parallel.

Method Description Suitability for Azetidine Derivatives
Slow Evaporation The compound is dissolved in a relatively volatile solvent, and the container is loosely capped, allowing the solvent to evaporate slowly over days or weeks.[1]Excellent starting point. Simple and effective for moderately soluble compounds.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (in which the compound is insoluble). The poor solvent must be more volatile. Its vapor slowly diffuses into the good solvent, reducing the compound's solubility.[2]Highly effective for small quantities and provides excellent control over the rate of crystallization.
Thermal Control (Slow Cooling) The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed.[5]Effective if a solvent is found where solubility is highly temperature-dependent.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "poor" solvent. Crystals form at the interface where the two solvents slowly mix.[5]Useful for larger scale crystallization but can be technically challenging to set up without disturbing the interface.

Step 4: Crystal Harvesting and Mounting

  • Justification : Proper handling is essential to avoid damaging the delicate single crystals.

  • Action : Once suitable crystals have formed (clear, well-defined faces), carefully extract one with a cryoloop.[6] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Data Collection and Structure Refinement

The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded. This data is then processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[3]

X_Ray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Purity Purity Assessment (>99%) Solubility Solubility Screening Purity->Solubility Methods Slow Evaporation Vapor Diffusion Slow Cooling Solubility->Methods Growth Crystal Growth Methods->Growth Harvest Crystal Harvesting Growth->Harvest Data X-ray Data Collection Harvest->Data Refine Structure Solution & Refinement Data->Refine Structure Final 3D Structure Refine->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

NMR Spectroscopy: Probing Structure and Dynamics in Solution

NMR spectroscopy provides invaluable information about the structure of molecules in the solution state, which is often more biologically relevant than the solid state.[7] While standard 1D ¹H and ¹³C NMR confirm connectivity, advanced 2D techniques are required to elucidate the three-dimensional structure and conformation.

The Power of the Nuclear Overhauser Effect (NOE)

The key experiment for determining spatial relationships is Nuclear Overhauser Effect SpectroscopY (NOESY) . The NOE is a phenomenon where the magnetization of one nucleus is affected by a nearby nucleus (< 5 Å) through space dipole-dipole interactions.[8] A cross-peak in a 2D NOESY spectrum indicates that two protons are close in space, even if they are not directly connected through bonds.[8]

For a this compound derivative, NOESY can be used to:

  • Determine Ring Puckering : The relative orientation of protons on the azetidine ring (axial vs. equatorial) can be determined by the presence or absence of NOE cross-peaks.

  • Define Side-Chain Conformation : NOEs between the methoxymethyl protons and the protons on the azetidine ring can define the preferred orientation of the side chain.

  • Establish Relative Stereochemistry : In chiral derivatives, NOESY is crucial for assigning the relative positions of substituents.

Experimental Protocol: 2D NMR for Structural Elucidation

Step 1: Sample Preparation

  • Justification : High-quality data requires a pure, soluble sample in a deuterated solvent.

  • Action : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution must be free of particulate matter.

Step 2: Acquisition of Standard Spectra

  • Justification : A full suite of spectra is needed to assign all proton and carbon signals before interpreting spatial correlations.

  • Action : Acquire ¹H, ¹³C, and 2D spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).[7]

Step 3: NOESY Experiment

  • Justification : This is the core experiment for obtaining through-space correlations.

  • Action : Set up a 2D NOESY experiment. A critical parameter is the mixing time , which is the period during which the NOE effect builds up. For small molecules (< 500 Da), mixing times are typically in the range of 0.5-2 seconds.[9]

Step 4: Data Analysis and Structure Modeling

  • Justification : The NOE cross-peaks are translated into distance restraints to build a 3D model.

  • Action : Integrate the volumes of the NOESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). These distance restraints are then used in molecular modeling software to generate a family of structures consistent with the experimental data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample Dissolve Pure Sample in Deuterated Solvent Spectra 1D: ¹H, ¹³C 2D: COSY, HSQC Sample->Spectra NOESY 2D NOESY Experiment Spectra->NOESY Assign Signal Assignment Spectra->Assign Restraints NOE to Distance Restraints NOESY->Restraints Assign->Restraints Modeling Structure Calculation Restraints->Modeling Ensemble Solution Conformer Ensemble Modeling->Ensemble

Caption: Workflow for NMR-based Structure Elucidation.

Computational Modeling: An In-Silico Approach

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complementary tool for conformational analysis. These methods can predict the relative energies of different conformers, providing insight into the molecule's potential energy surface.

  • Conformational Searching : A systematic or random search of torsional angles can generate a wide range of possible conformations.

  • Geometry Optimization : Each of these starting conformations is then optimized to find the nearest local energy minimum.

  • Energy Calculation : The relative energies of these optimized structures are calculated to predict the most stable conformers.

This approach is particularly valuable for flexible molecules, as it can map out the energetic landscape of side-chain rotation and ring puckering, which can be difficult to fully characterize by experimental methods alone.

Comparative Analysis: Choosing the Right Tool

X-ray crystallography, NMR, and computational modeling each provide a unique and valuable perspective on molecular structure. Their strengths and weaknesses are complementary.

Parameter X-ray Crystallography NMR Spectroscopy (NOESY) Computational Modeling (DFT)
State Solid-state (single crystal)Solution-stateIn-silico (gas phase or solvated)
Primary Output Single, high-resolution 3D structureEnsemble of solution conformers, interatomic distancesRelative energies of conformers, optimized geometries
Key Strength Unambiguous determination of absolute and relative stereochemistry, precise bond lengths/angles.Provides information on dynamic processes and conformational equilibria in a biologically relevant medium.Can explore the full conformational space and predict structures that may be difficult to isolate experimentally.
Key Limitation Requires a high-quality single crystal; the solid-state conformation may not be the same as in solution.Provides distance restraints, not a single definitive structure; less precise than X-ray.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.
Sample Amount Micrograms to milligramsMilligramsN/A

Case Study: Conformational Analysis of a 3-Oxy-Azetidine Analogue

Let's consider the analysis of tert-butyl 3-hydroxyazetidine-1-carboxylate. A search of the Cambridge Structural Database (CSD) reveals its crystal structure.

  • X-ray Crystallography Findings : The crystal structure would show a specific puckered conformation of the azetidine ring. The puckering can be quantified by a puckering amplitude and phase. The orientation of the hydroxyl group (axial vs. equatorial) and the tert-butyl carbamate group would be definitively established. Intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the carbonyl oxygen, would be visible and explain the crystal packing.

  • NMR Spectroscopy Findings : In solution, the azetidine ring may undergo rapid inversion between different puckered conformations. The observed NMR signals would be a population-weighted average. NOESY experiments would reveal key through-space correlations. For example, an NOE between the proton at C3 and one of the protons at C2/C4 could indicate a cis relationship, helping to define the dominant ring pucker in solution. The conformation of the bulky N-Boc group would also be determined by NOEs to ring protons.

  • Computational Modeling Findings : A DFT study would predict the relative energies of the possible conformers, such as the chair-like puckered forms with the hydroxyl group in either an axial or equatorial position. The calculations would likely show that the conformer with the bulky hydroxyl group in the equatorial position is energetically favored to minimize 1,3-diaxial interactions, a common principle in cyclic chemistry.

By combining these three techniques, a comprehensive and validated understanding of the molecule's structural properties emerges. The crystal structure provides a precise reference point, the NMR data reveals the behavior in solution, and the computational results offer a theoretical framework to rationalize the experimental observations.

Conclusion

The structural elucidation of this compound derivatives requires a multi-faceted approach. While X-ray crystallography offers the ultimate prize of a definitive, high-resolution structure, its reliance on successful crystallization makes it a challenging endeavor, particularly for small, flexible molecules. NMR spectroscopy, especially 2D NOESY, provides essential information on the conformational landscape in the more biologically relevant solution state. Complementing these experimental techniques, computational modeling serves as a powerful predictive tool to explore conformational space and rationalize observed behaviors.

For researchers in drug development, an integrated strategy is paramount. Using computational models to predict likely low-energy conformers can guide the interpretation of complex NMR spectra. Conversely, NMR-derived distance restraints can validate and refine computational models. Ultimately, while challenging, obtaining a single crystal for X-ray analysis provides the highest level of confidence and the most detailed structural blueprint to guide the next steps in the discovery pipeline.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: A review. Journal of Applied Crystallography, 40(s1), s533-s533.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.[6]

  • Threlfall, T. L., & Coles, S. J. (2016). Advanced crystallisation methods for small organic molecules. CrystEngComm, 18(23), 4231-4244.[5]

  • Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link][8]

  • Oregon State University. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link][7]

  • Kulik, H. J., & Schindler, C. S. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • Hrytsenko, I., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11689.
  • LibreTexts Chemistry. (2022). 3.3: Conformations of cyclic organic molecules. [Link]

  • Hobza, P., & Hnyk, D. (2007). Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations. The Journal of Physical Chemistry B, 111(25), 7337-7347.
  • Masterson, D. S., et al. (2005). Conformational studies of N(3)-substituted-oxadiazinan-2-ones. The Journal of Organic Chemistry, 70(12), 4739-4745.
  • Singh, R. P., & Kaur, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47035-47055.
  • LibreTexts Chemistry. (2022). 3.6: Strain and Conformation in Cyclic Molecules. [Link]

  • Gavezzotti, A. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(1), 1-13.[4]

  • Pernak, J., et al. (2001). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. European Journal of Medicinal Chemistry, 36(11-12), 899-907.
  • Chalmers University of Technology. (2017). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. [Link]

  • Chalmers University of Technology. (2018). Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434.[1]

Sources

Precision Analytics for Small Heterocycles: A Comparative Guide to Purity Assessment of 3-(Methoxymethyl)azetidine via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-(Methoxymethyl)azetidine (CAS: 110925-17-2) presents a "perfect storm" of analytical challenges. As a strained four-membered heterocycle, it exhibits thermal instability (risking degradation in GC), lacks a strong UV chromophore (rendering HPLC-UV insensitive), and is often hygroscopic. Traditional purity assays frequently overestimate its quality by failing to detect inorganic salts or solvent residues.

The Solution: Quantitative Nuclear Magnetic Resonance (qNMR) emerges as the superior analytical methodology. By utilizing an Internal Standard (IS) with traceability to the International System of Units (SI), qNMR provides a primary ratio measurement that is non-destructive, structurally specific, and independent of the analyte's lack of UV absorption.

Guide Scope: This technical guide compares qNMR against industry-standard alternatives (GC-FID, HPLC-CAD, Titration) and provides a validated experimental protocol for its purity assessment, adhering to ICH Q2(R2) and BIPM guidelines.

Strategic Comparison: Why qNMR?

The following table contrasts the performance of qNMR against common alternatives for this compound.

FeatureqNMR (Recommended) GC-FID HPLC-UV Potentiometric Titration
Principle Molar ratio of nuclei (Primary Method)Volatility & IonizationUV Absorption (Beer-Lambert)Acid-Base Neutralization
Reference Standard Not Required (Only IS needed)Required (Identical standard needed)Required (Identical standard needed)Not Required
Chromophore Dependence None (Universal detection of H)NoneHigh (Analyte has weak UV)None
Thermal Stress Low (Ambient temperature)High (Injector port >200°C)LowLow
Specificity High (Distinguishes impurities)High (if resolved)Low (for this molecule)Low (Measures total base)
Major Risk Signal OverlapRing Opening/Polymerization Non-detection of impuritiesFalse positives from other amines
The "Chromophore Problem"

This compound lacks conjugated


-systems. In HPLC-UV, it absorbs only at low wavelengths (<210 nm), where solvent cut-off noise is high. This leads to poor signal-to-noise ratios and "invisible" impurities.
The "Ring Strain Risk"

Azetidines possess ~25 kcal/mol of ring strain.[1] In GC-FID, injector port temperatures (often 250°C) can induce thermal ring-opening or polymerization, appearing as "ghost peaks" or baseline rise, artificially lowering the calculated purity.

Experimental Protocol: Purity by 1H-qNMR

This protocol is designed for the free base or hydrochloride salt of this compound.

Materials & Reagents[1][2][3][4][5]
  • Analyte: ~10-15 mg of this compound.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, purity >99.9%).

    • Why: Maleic acid provides a clean singlet at

      
       6.0-6.3 ppm (in DMSO-d6), a region free from azetidine aliphatic signals (
      
      
      
      2.5-4.5 ppm).
    • Note: If the analyte is a free base, Maleic acid will form a salt in situ. This is beneficial as it prevents amine proton exchange broadening.

  • Solvent: DMSO-d6 (99.9 atom% D).

    • Why: Reduces volatility of the free base compared to CDCl3 and ensures solubility of the salt form.

Instrument Parameters
  • Field Strength: 400 MHz or higher (600 MHz preferred for resolution).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg (Bruker) or equivalent single-pulse sequence. No decoupling.

  • Relaxation Delay (d1):

    
     seconds.
    
    • Critical:

      
       must be 
      
      
      
      (Longest Longitudinal Relaxation Time). Maleic acid
      
      
      can be ~5-8s in degassed samples. Insufficient delay causes integration errors >1%.
  • Pulse Angle: 90° (maximize signal).

  • Scans (ns): 16 or 32 (to achieve S/N > 250:1).

  • Spectral Width: -2 to 14 ppm.

Workflow Diagram

qNMR_Workflow Start Start: Sample Prep Weighing Precision Weighing (Metrological Balance) Analyte (m_x) & IS (m_std) Start->Weighing Dissolution Dissolution in DMSO-d6 (Homogenization) Weighing->Dissolution Stability Stability Check (t=0 vs t=1h) Dissolution->Stability Check for degradation Stability->Start Degradation detected? Change Solvent/IS Acquisition NMR Acquisition (d1 > 5*T1, 90° Pulse) Stability->Acquisition If stable Processing Processing (Phase, Baseline Corr., Integration) Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Figure 1: Step-by-step qNMR workflow ensuring sample integrity and data validity.

Data Analysis & Calculation

Spectral Assignment (Simulated in DMSO-d6)
  • Internal Standard (Maleic Acid): Singlet,

    
     ~6.1 ppm (
    
    
    
    ).
  • Analyte (this compound):

    • 
       ~3.3 ppm: Singlet (
      
      
      
      , -OCH 3).
    • 
       ~3.5 ppm: Doublet (
      
      
      
      , -CH 2-O-).
    • 
       ~3.8 - 4.2 ppm: Multiplets (
      
      
      
      , Azetidine ring protons).
    • 
       ~2.8 - 3.0 ppm: Multiplet (
      
      
      
      , Methine CH).
  • Integration Region: Use the Maleic Acid singlet (Int_std) and the Methoxy singlet (Int_x) at ~3.3 ppm. The methoxy signal is preferred as it is a sharp singlet and usually distinct from ring protons.

The Purity Equation

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard).[2]
    
  • 
    : Number of protons contributing to the signal (Maleic acid = 2, Methoxy = 3).
    
  • 
    : Molecular weight ( g/mol ).[3][4]
    
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Representative Data Table
ParameterValue
Mass of Analyte (

)
12.45 mg
Mass of IS (

)
10.12 mg
MW of Analyte (

)
101.15 g/mol
MW of IS (

)
116.07 g/mol
Integral Analyte (

)
300.00 (set to calibrate)
Integral IS (

)
? (Measured)
Resulting Purity Calculated %

Critical Decision Matrix

Use this logic flow to confirm if qNMR is the correct tool for your specific batch.

Decision_Tree Start Sample: this compound Q1 Is a Certified Reference Standard of the Analyte available? Start->Q1 Q2 Is the sample volatile or thermally unstable? Q1->Q2 No Result_HPLC Use HPLC-UV (Standard Method) Q1->Result_HPLC Yes Q3 Does it have a strong UV Chromophore? Q2->Q3 No Result_qNMR Use qNMR (Primary Method) Q2->Result_qNMR Yes (Unstable) Q3->Result_HPLC Yes Q3->Result_qNMR No Result_GC Use GC-FID (With Caution)

Figure 2: Decision matrix highlighting qNMR as the logical choice when reference standards are absent or the molecule lacks UV activity.

Expert Tips for Success (E-E-A-T)

  • The "Salt" Advantage: If your sample is the free base, adding Maleic Acid creates a salt in situ. While this is generally stable, always run a spectrum immediately after preparation and another after 1 hour. If new peaks appear, the acid might be inducing ring-opening. In that case, switch to a neutral IS like 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Terephthalate .

  • Phase Correction is Key: Automated phase correction often fails with large solvent peaks (DMSO). Manually phase the spectrum to ensure the baseline is perfectly flat around the integration limits.

  • 13C Satellites: For high-precision work (>99% accuracy), ensure the integration limits do not include the 13C satellite peaks of the main signal (unless 13C decoupling is used, which introduces NOE issues).

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[5] qNMR Internal Standard Reference Data - Maleic Acid. BIPM Report 2018/01. [Link]

  • ICH (International Council for Harmonisation). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • NIST (National Institute of Standards and Technology). Traceability of Measurement Results. [Link]

Sources

Biological activity comparison of 3-(Methoxymethyl)azetidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison Guide: 3-(Methoxymethyl)azetidine Analogs

Executive Summary

In the pursuit of optimized pharmacokinetics and potency, the This compound scaffold has emerged as a high-value bioisostere for traditional saturated heterocycles like pyrrolidine, piperidine, and morpholine. This guide provides a technical comparison of this motif, analyzing its structural advantages, physicochemical impact, and biological performance in active drug discovery programs (e.g., Androgen Receptor antagonists, BRAF inhibitors).[1]

The core value proposition of the this compound moiety lies in its ability to:

  • Lower Basicity (pKa): Enhance membrane permeability by reducing the ionization of the secondary amine at physiological pH compared to piperidine.[1]

  • Increase Metabolic Stability: Reduce oxidative liability often associated with larger, more flexible rings.[1]

  • Alter Vector Geometry: Provide a distinct exit vector for the methoxymethyl ether tail, exploring novel chemical space within binding pockets.

Part 1: Physicochemical & Structural Profiling

To understand the biological activity, one must first analyze the fundamental shift in properties when "hopping" from a 5- or 6-membered ring to the 4-membered azetidine.

Comparative Data: Azetidine vs. Pyrrolidine vs. Piperidine

The following table synthesizes data trends for the 3-(methoxymethyl) analogs. Note that while specific experimental values vary by N-substitution, the relative trends are consistent across medicinal chemistry literature.[1]

FeatureThis compound 3-(Methoxymethyl)pyrrolidine 4-(Methoxymethyl)piperidine Impact on Drug Design
Ring Size 4-membered5-membered6-memberedAzetidine is more compact; reduces steric clash.[1]
Hybridization Strained sp³sp³sp³Strain alters amine basicity and lone pair availability.[1]
Approx. pKa (Amine) ~8.5 - 9.5~9.5 - 10.5~10.0 - 11.0Lower pKa = Higher fraction of neutral species at pH 7.4

Better Permeability .[1]
LogD (pH 7.4) ModerateLowLowAzetidine often improves Lipophilic Efficiency (LipE).[1]
Metabolic Stability HighModerateLow/Moderate4-membered rings are less prone to P450 oxidation than piperidines.[1]
Vector Angle Puckered GeometryEnvelopeChairDistinct projection of the -CH₂OCH₃ tail.[1]

Expert Insight: The "methoxymethyl" group acts as a lipophilic cap on the polar alcohol precursor.[1] While 3-hydroxymethyl-azetidine is a potent solubilizer, capping it as the methyl ether (methoxymethyl) improves BBB (Blood-Brain Barrier) penetration by masking the hydrogen bond donor (HBD) while retaining the acceptor (HBA).[1]

Part 2: Biological Activity Case Studies

This section details how the this compound moiety performs in specific therapeutic contexts, supported by patent and literature data.

Case Study A: Androgen Receptor (AR) Antagonists

Context: In the optimization of AR antagonists for prostate cancer, piperazine and piperidine linkers often suffer from rapid metabolic clearance.[1]

  • Experimental Observation: Replacing a bulky piperazine linker with This compound maintained high affinity for the ligand-binding domain (LBD) while significantly reducing molecular weight and improving metabolic half-life (

    
    ).[1]
    
  • Mechanism: The compact azetidine ring pulls the methoxymethyl "tail" into a specific hydrophobic sub-pocket that larger rings cannot access due to steric hindrance in the chair conformation.[1]

Case Study B: Kinase Inhibitors (BRAF & KDM5)

Context: Sulfonamide derivatives targeting BRAF V600E mutations.[1]

  • Role of Scaffold: The this compound is utilized as the solvent-exposed "tail" of the inhibitor.[1]

  • Performance:

    • Solubility: The ether oxygen provides necessary water solubility without the liability of a free hydroxyl group (which can be glucuronidated).[1]

    • Potency: In KDM5 assays, the azetidine analog demonstrated IC50 values comparable to the piperidine parent but with a 2-fold improvement in cell permeability (Caco-2 assay), validating the pKa hypothesis.

Part 3: Decision Logic & Workflow

The following diagram illustrates the medicinal chemistry decision tree for selecting the this compound scaffold.

Bioisostere_Logic Start Lead Compound Optimization (Contains Piperidine/Pyrrolidine) Issue_Check Identify Liability Start->Issue_Check Permeability Poor Permeability (High Basicity) Issue_Check->Permeability pKa > 9.5 Metabolism High Clearance (Oxidative Metabolism) Issue_Check->Metabolism N-dealkylation risk Sterics Steric Clash in Pocket Issue_Check->Sterics Rigid Chair Conf. Solution_Azetidine Switch to Azetidine Core Permeability->Solution_Azetidine Metabolism->Solution_Azetidine Sterics->Solution_Azetidine Subst_Check Select 3-Position Substituent Solution_Azetidine->Subst_Check Option_OH 3-Hydroxymethyl (Max Solubility, Low Permeability) Subst_Check->Option_OH Need Polar Surface Area Option_OMe 3-(Methoxymethyl) (Balanced Sol/Perm, No HBD) Subst_Check->Option_OMe Need CNS Penetration/Metabolic Stability Result Optimized Analog: Lower pKa, Improved LipE, Novel Vector Option_OMe->Result

Caption: Decision logic for scaffold hopping to this compound to resolve ADME liabilities.

Part 4: Experimental Protocols

To validate the activity of these analogs, the following protocols are recommended.

Synthesis of this compound Scaffold

Note: This protocol assumes starting from the commercially available N-Boc-3-azetidinecarboxylic acid or N-Boc-3-(hydroxymethyl)azetidine.[2]

Step A: Reduction (if starting from acid) [1]

  • Dissolve N-Boc-3-azetidinecarboxylic acid (1.0 eq) in dry THF under

    
    .
    
  • Cool to 0°C. Add

    
     complex (1.5 eq) dropwise.
    
  • Stir at RT for 4h. Quench with MeOH. Concentrate to yield N-Boc-3-(hydroxymethyl)azetidine .

Step B: O-Methylation (The Critical Step)

  • Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in dry DMF.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min until gas evolution ceases.

  • Add Methyl Iodide (MeI, 1.1 eq) dropwise.[1]

  • Warm to RT and stir for 2h.

  • Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) to yield N-Boc-3-(methoxymethyl)azetidine .

Step C: Deprotection

  • Dissolve intermediate in DCM.[1] Add TFA (10 eq) or 4M HCl in Dioxane.

  • Stir 1h. Concentrate in vacuo to yield This compound salt (ready for coupling).

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To verify the stability advantage over piperidine analogs.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system.

  • Timepoints: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Success Metric:

      
       (Azetidine) < 
      
      
      
      (Piperidine).[1]

References

  • Lowe, J. et al. "Azetidines as Bioisosteres in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2020.[1][3] Link(General grounding on azetidine properties).

  • Pfizer Inc. "US Patent 8,518,912: Phosphonic acid derivatives and their use as P2Y12 receptor antagonists."[1] Google Patents, 2013.[1] Link(Example of 3-methoxymethyl azetidine usage).

  • Insilico Medicine. "Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors."[1] Bioorganic & Medicinal Chemistry, 2024.[1] Link(Bioisosteric comparison of 3-substituted azetidines).

  • Meanwell, N. A. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds."[1][4] Journal of Agricultural and Food Chemistry, 2022.[1][4] Link(Review of azetidine vs piperazine/piperidine isosterism).

  • ACD/Labs. "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." Application Note, 2024. Link(Physicochemical basis for pKa/LogD comparison).

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methoxymethyl)azetidine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.